Hydrochlorothiazide-13C,15N2,d2
Description
BenchChem offers high-quality Hydrochlorothiazide-13C,15N2,d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrochlorothiazide-13C,15N2,d2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ |
|---|---|
Molecular Weight |
302.73 |
Synonyms |
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-13C,15N2,d2-sulfonamide 1,1-Dioxide; Aquarius-13C,15N2,d2; Bremil-13C,15N2,d2; Cidrex-13C,15N2,d2; Dihydrochlorothiazide-13C,15N2,d2; Dichlotride-13C,15N2,d2; Diurizid-13C,15N2,d2; Drenol-13C,15N2,d2; Hi |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
This guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled internal standard, Hydrochlorothiazide-¹³C,¹⁵N₂,d₂. This stable isotope-labeled analog is a critical tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies of Hydrochlorothiazide. The incorporation of stable isotopes allows for precise and accurate quantification of the parent drug in complex biological matrices by mass spectrometry.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1][2] Accurate measurement of its concentration in biological fluids is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as Hydrochlorothiazide-¹³C,¹⁵N₂,d₂, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] Their utility stems from their near-identical physicochemical properties to the analyte of interest, ensuring similar extraction efficiency and chromatographic behavior, while their mass difference allows for distinct detection.[5]
The specific labeling pattern of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ provides a significant mass shift from the unlabeled drug, minimizing the risk of isotopic cross-talk and enhancing the accuracy of quantification. This guide will detail a plausible synthetic route and the rigorous analytical characterization required to confirm the identity, purity, and isotopic enrichment of this essential analytical standard.
Proposed Synthetic Pathway for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
The synthesis of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is a multi-step process that strategically incorporates the isotopic labels from commercially available precursors. The general synthesis of hydrochlorothiazide typically involves the cyclization of a disulfonated aniline derivative.[6][7] The proposed pathway for the labeled analog adapts this established chemistry.
A plausible synthetic route commences with a labeled aniline derivative and incorporates the remaining labeled atoms in subsequent steps.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-chloro-2,4-disulfamoyl-[¹⁵N₂]-aniline
The synthesis begins with the chlorosulfonation of 3-chloroaniline, followed by amination with ¹⁵N-ammonia.
-
Chlorosulfonation: 3-chloroaniline is reacted with an excess of chlorosulfonic acid at elevated temperatures. This introduces two sulfonyl chloride groups onto the aromatic ring, yielding 5-chloro-2,4-disulfonylchloride aniline.
-
Amination with ¹⁵N-Ammonia: The resulting disulfonyl chloride is then carefully reacted with a solution of ¹⁵N-labeled ammonia (¹⁵NH₃) in an appropriate solvent. This step is crucial as it incorporates the two ¹⁵N atoms into the molecule, forming 5-chloro-2,4-disulfamoyl-[¹⁵N₂]-aniline.[8] The reaction is typically carried out at controlled temperatures to avoid side reactions.
Step 2: Cyclization with [¹³C]-Paraformaldehyde
The labeled disulfonamide is then cyclized using ¹³C-labeled paraformaldehyde.
-
Reaction Setup: 5-chloro-2,4-disulfamoyl-[¹⁵N₂]-aniline is suspended in a suitable non-aqueous solvent.
-
Addition of Labeled Paraformaldehyde: [¹³C]-Paraformaldehyde is added to the suspension.[1] The reaction mixture is heated to promote the condensation and cyclization, which forms the dihydrobenzothiadiazine ring structure. This step incorporates the ¹³C label into the methylene bridge of the heterocyclic ring.[6]
Step 3: Deuterium Exchange
The final step involves the introduction of deuterium atoms at a specific position.
-
Base-Catalyzed Exchange: The product from the previous step is subjected to a base-catalyzed hydrogen-deuterium exchange.[9][10] By dissolving the compound in a deuterated solvent such as deuterium oxide (D₂O) with a catalytic amount of a suitable base, the protons on the carbon atom adjacent to the two nitrogen atoms in the heterocyclic ring can be exchanged for deuterium.[11] An excess of D₂O is used to drive the equilibrium towards the deuterated product.[9] This results in the formation of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Comprehensive Characterization of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
Rigorous analytical testing is essential to confirm the successful synthesis and to determine the identity, purity, and isotopic enrichment of the final product.
Analytical Workflow
Caption: Analytical workflow for the characterization of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the chemical purity of the synthesized compound.
-
Methodology: A reversed-phase HPLC method is typically used.[12][13]
-
Expected Outcome: A single major peak corresponding to Hydrochlorothiazide, indicating high chemical purity. The purity is calculated based on the area percentage of the main peak.
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
| Retention Time | Consistent with a reference standard of unlabeled Hydrochlorothiazide |
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is utilized.[3][15] Electrospray ionization (ESI) in negative ion mode is commonly employed for Hydrochlorothiazide.[15]
-
Expected Outcome:
-
Molecular Weight Confirmation: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
-
Isotopic Enrichment: The isotopic distribution pattern will confirm the incorporation of the stable isotopes.
-
| Species | Unlabeled [M-H]⁻ (C₇H₇ClN₃O₄S₂)⁻ | Labeled [M-H]⁻ ([¹³C]C₆H₆D₂Cl[¹⁵N]₂NO₄S₂)⁻ |
| Expected m/z | ~295.96 | ~300.98 |
The isotopic purity is determined by comparing the peak intensity of the desired labeled species to any residual unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent, such as DMSO-d₆.[16]
-
Expected Outcome:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic and aliphatic protons of the hydrochlorothiazide structure.[17][18] The signal corresponding to the CH₂ group in the unlabeled compound will be significantly diminished or absent due to deuteration.
-
¹³C NMR: The carbon spectrum will show an enhanced signal for the carbon atom at the position of the ¹³C label. The chemical shift of this carbon will be consistent with the methylene bridge carbon in the dihydrobenzothiadiazine ring.
-
¹⁵N NMR: While not as common, ¹⁵N NMR could be used to confirm the presence of the ¹⁵N labels in the sulfonamide groups.
-
Conclusion
The synthesis and rigorous characterization of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ are critical for providing a high-quality internal standard for bioanalytical applications. The proposed synthetic pathway leverages established chemical principles and strategic incorporation of stable isotopes. The subsequent analytical characterization, employing a suite of orthogonal techniques including HPLC, MS, and NMR, ensures the identity, purity, and isotopic integrity of the final product. This well-characterized, isotopically labeled compound is an indispensable tool for advancing our understanding of the pharmacology and disposition of Hydrochlorothiazide.
References
- Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. (n.d.).
-
HPLC Method for Analysis of Hydrochlorothiazide - SIELC Technologies. (n.d.). Retrieved from [Link]
- Sachin Bhagwate, & N. J. Gaikwad. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science, 3(02), 088-092.
-
Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway | ChemRxiv. (n.d.). Retrieved from [Link]
- Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1187-1191.
-
Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. (n.d.). ChemRxiv. Retrieved from [Link]
- Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). Journal of Applied Pharmaceutical Science.
- Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. (2014). ASMS 2014 TP497.
-
HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved from [Link]
- Determination of hydrochlorothiazide and drugs in its combination by HPLC. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 184-190.
-
Hydrochlorothiazide. (n.d.). PubChem. Retrieved from [Link]
- CHLOROTHIAZIDE AND HYDROCHLOROTHIAZIDE: A COMPARATIVE STUDY OF THEIR HYPOTENSIVE, SALURETIC AND HYPERURICEMIC ACTION. (1959). Annals of Internal Medicine.
- LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. (n.d.). Thermo Fisher Scientific.
-
Hydrochlorothiazide. (2019). mzCloud. Retrieved from [Link]
- Mahmoud, O., et al. (2024). Raman, ATRIR and NMR spectra, conformational stability, vibrational assignments, normal coordinates analysis and DFT calculations of hydrochlorothiazide drug. Sultan Qaboos University House of Expertise.
- Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. (2026). Journal of the American Society for Mass Spectrometry.
- How can we perform isotopic labeling practically? (2012).
-
1 H NMR spectra of hydrochlorothiazide, valsartan and complex of both drugs. (n.d.). ResearchGate. Retrieved from [Link]
- Dou, Q., et al. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Fingerprint - Technical University of Munich.
- Hydrochlorothiazide. (n.d.). In Pharmaceutical Drugs. NCBI Bookshelf.
-
Hydrochlorothiazide-13C,15N2,d2. (n.d.). PubChem. Retrieved from [Link]
- Hydrothiazides - Nonmercurial diuretics - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evalu
- Hydrochlorothiazide Pharmaceutical Secondary Standard; Certified Reference M
- Synthesis of deuterium‐labelled drugs by hydrogen–deuterium (H–D) exchange using heterogeneous catalysis. (2010). Journal of Labelled Compounds and Radiopharmaceuticals, 53(11‐12), 686-692.
- Deuterium Exchange. (2023). Chemistry LibreTexts.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evalu
- Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. (2019). YouTube.
- SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY. (n.d.). Semantic Scholar.
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- Spectroscopic methods for the simultaneous determination of amlodipine besylate and Hydrochlorothiazide in their binary mixture and pharmaceutical dosage form. (2026). PMC.
- Isolation of a 2:1 Hydrochlorothiazide-Formaldehyde Adduct Impurity in Hydrochlorothiazide Drug Substance by Preparative Chromatography and Characterization by Electrospray Ionization LC-MS. (2001). Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 851-857.
Sources
- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 7. HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. ijpsm.com [ijpsm.com]
- 13. japsonline.com [japsonline.com]
- 14. japsonline.com [japsonline.com]
- 15. lcms.cz [lcms.cz]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. Hydrochlorothiazide(58-93-5) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Technical Guide: Isotopic Labeling of Hydrochlorothiazide
This technical guide details the strategic isotopic labeling of Hydrochlorothiazide (HCTZ) for use as a Stable Isotope Labeled Internal Standard (SIL-IS) in bioanalytical assays.
Strategies, Synthesis, and Bioanalytical Validation
Executive Summary
Hydrochlorothiazide (HCTZ) is a thiazide diuretic widely used in the management of hypertension and edema. In modern drug development, particularly for Fixed-Dose Combinations (FDCs) and bioequivalence studies, the quantification of HCTZ in human plasma requires high-precision LC-MS/MS assays.
The reliability of these assays hinges on the use of Stable Isotope Labeled Internal Standards (SIL-IS) . While structural analogs were historically used, they fail to compensate for matrix effects and ionization suppression in Electrospray Ionization (ESI). This guide outlines the technical superiority of
Chemical Fundamentals & Labeling Strategy
Structural Analysis for Labeling
HCTZ (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) contains distinct regions suitable for isotopic incorporation. The choice of label depends on the intended application (quantitation vs. metabolic tracking).
| Labeling Site | Isotope | Stability | Recommendation |
| Sulfonamide (-SO | Low: Protons are acidic and exchange rapidly with protic solvents (H | Avoid for LC-MS IS. | |
| Benzene Ring | High: Requires complex multi-step synthesis from labeled aniline precursors. | Gold Standard (No isotope effect). | |
| C3-Methylene (-CH | High: Non-exchangeable under physiological pH. Accessible via one-step cyclization. | Recommended (Cost-effective & stable). |
The Deuterium Isotope Effect
For LC-MS/MS applications, HCTZ-d
-
Mitigation: Use
C-labeled formaldehyde if perfect co-elution is critical, though HCTZ-d is sufficient for most FDA/EMA-compliant assays.
Synthetic Methodologies
The most robust route to isotopically labeled HCTZ is the De Novo Cyclization of 4-amino-6-chloro-1,3-benzenedisulfonamide with a labeled "one-carbon" synthon.
Protocol A: Synthesis of Hydrochlorothiazide-d (HCTZ-3,3-d )
This method utilizes Formaldehyde-d
-
Precursor: 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)
-
Labeled Reagent: Paraformaldehyde-d
(99 atom % D) or Formaldehyde-d solution. -
Mechanism: Condensation cyclization.
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 4-amino-6-chloro-1,3-benzenedisulfonamide (1.0 eq) and ethanol (10 volumes).
-
Reagent Addition: Add Paraformaldehyde-d
(1.5 eq) and a catalytic amount of ammonium chloride or acetic acid. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC or HPLC (disappearance of the aniline peak).
-
Crystallization: Cool the reaction mixture to 0–5°C. The HCTZ-d
product will precipitate. -
Filtration & Wash: Filter the white solid and wash with cold ethanol-d
(optional, to prevent back-exchange if trace moisture is present, though standard ethanol is usually acceptable for C-bound D). -
Drying: Vacuum dry at 50°C to constant weight.
Yield: Typically 85–90%.
Isotopic Purity: >99% d
Protocol B: Synthesis of HCTZ- C,d (Triple Label)
For higher mass shift (+3 Da) to avoid isotopic overlap with natural M+2 isotopes (due to Chlorine-37), use
-
Reagent:
CD O (Formaldehyde- C,d ). -
Procedure: Identical to Protocol A.
-
Advantage: Eliminates "cross-talk" in mass spectrometry caused by the natural abundance of
Cl in the native drug.
Visualization of Synthetic & Analytical Workflows
Synthetic Pathway (Graphviz)
Caption: Figure 1: One-step cyclization synthesis of Hydrochlorothiazide-d2 using deuterated paraformaldehyde.
LC-MS/MS Bioanalytical Workflow
Caption: Figure 2: Bioanalytical workflow utilizing HCTZ-d2 for error-correction in plasma quantification.
Analytical Validation & DMPK Applications
Mass Spectrometry Parameters
HCTZ is an acidic molecule (sulfonamide pKa ~7.9), making Negative Ion Mode (ESI-) the preferred detection method.
| Parameter | Native HCTZ | HCTZ-d | Rationale |
| Precursor Ion (Q1) | m/z 295.9 [M-H] | m/z 297.9 [M-H] | Deuterium adds +2 Da mass shift. |
| Product Ion (Q3) | m/z 204.9 | m/z 206.9 | Loss of sulfonamide group; label is retained on the ring fragment. |
| Cone Voltage | 30-40 V | 30-40 V | Optimized for deprotonation. |
| Collision Energy | 20-25 eV | 20-25 eV | Ensures consistent fragmentation. |
Note: If using HCTZ-
Handling Chlorine Isotopes
HCTZ contains a chlorine atom, which exists as
-
Issue: The M+2 isotope of Native HCTZ (containing
Cl) appears at m/z 298. -
Resolution: HCTZ-d
(containing Cl) appears at m/z 298. -
Critical Protocol: You must select the monoisotopic peak (
Cl) for both analyte and IS. If the resolution of the mass spectrometer is low, HCTZ- C,d (+3 Da shift) is safer to prevent "crosstalk" from the native M+2 isotope contributing to the IS signal.
Storage and Stability
-
Solid State: HCTZ-d
is stable for >2 years at -20°C protected from light. -
Solution: Stock solutions in Methanol/Water are stable for at least 1 month at 4°C.
-
Caution: Avoid highly basic conditions (pH > 10) for prolonged periods, as ring opening (hydrolysis of the thiadiazine ring) can occur, regardless of isotopic labeling.
References
-
Shah, J. V., et al. (2017). "Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study." Journal of Pharmaceutical Analysis.
-
Parekh, J. M., et al. (2012). "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B.
-
Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.
-
PubChem Compound Summary. "Hydrochlorothiazide-13C,d2." National Center for Biotechnology Information.
-
Nirogi, R., et al. (2006). "Liquid chromatographic-mass spectrometric method for the simultaneous determination of enalapril and hydrochlorothiazide in human plasma." Biomedical Chromatography.
Precision in Bioanalysis: The Physicochemical Mandate for Hydrochlorothiazide Stable Isotope Standards
Executive Summary
In the quantitative bioanalysis of diuretics, Hydrochlorothiazide (HCTZ) presents a unique physicochemical paradox. While it is a structurally simple benzothiadiazine, its two acidic sulfonamide protons and hydrolytically unstable thiadiazine ring create a "perfect storm" for analytical variability.
For researchers and drug development professionals, the Stable Isotope Labeled (SIL) standard is not merely a reagent; it is the primary tool for normalization against matrix effects, recovery losses, and ionization suppression. However, the selection of an inappropriate SIL (e.g., one with labile deuterium labels or significant retention time shifts) can introduce more error than it resolves.
This guide analyzes the physicochemical properties of HCTZ-SIL standards, establishing a protocol for their selection, storage, and application in LC-MS/MS workflows.
The Molecular Architecture: HCTZ vs. HCTZ-SIL
To understand the standard, we must first understand the analyte. Hydrochlorothiazide is a class IV (low solubility, low permeability) compound in the Biopharmaceutics Classification System (BCS), though often borderline Class III.
Core Physicochemical Properties
| Property | Value / Description | Impact on Bioanalysis |
| Chemical Name | 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | The thiadiazine ring is the stability "weak link." |
| pKa | 7.9 and 9.2 (Sulfonamide protons) | Exists as a mono- or di-anion at physiological pH. Requires Negative Mode ESI (-) for optimal sensitivity. |
| LogP | ~ -0.07 | Slightly hydrophilic. Elutes early on C18 columns, risking co-elution with polar matrix components (salts, urea). |
| Solubility | Low in water (0.6–1.0 g/L); Soluble in Acetone, NaOH | Stock solutions require organic solvents (Methanol/DMSO) or alkaline aqueous buffers. |
The Isotope Selection: Deuterium vs. Carbon-13
The choice between a deuterated (
-
The Deuterium Risk: Deuterium–Carbon bonds are shorter and stronger than Hydrogen–Carbon bonds, slightly altering the molecule's lipophilicity. In high-resolution chromatography, HCTZ-
may elute slightly earlier than native HCTZ. If the retention time shift moves the IS out of the specific matrix suppression window affecting the analyte, the IS fails to normalize the signal accurately. -
The
Advantage: These isotopes add mass without significantly altering bond lengths or lipophilicity. HCTZ- or HCTZ- (where is on a non-exchangeable ring position) provides perfect co-elution.
Expert Recommendation: For regulated GLP studies, prioritize
-labeled or-labeled standards. If using HCTZ- , validate that the retention time shift is min relative to the analyte.
Stability and Degradation: The "Self-Validating" Protocol
The most critical physicochemical property of HCTZ is its susceptibility to hydrolytic degradation . The thiadiazine ring opens to form 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) and formaldehyde.
If your SIL standard degrades, your calibration curve will remain linear, but your calculated concentrations will be artificially high (over-estimation), as the IS signal area decreases.
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis mechanism that must be mitigated during storage and extraction.
Caption: The irreversible hydrolysis of HCTZ into ACB and Formaldehyde. This reaction is catalyzed by extreme pH and heat.
Storage and Handling Protocol
To prevent the pathway above, adhere to these strict conditions:
-
Lyophilized Powder: Store at -20°C . Protected from light (HCTZ is photosensitive, undergoing dechlorination).
-
Stock Solution (1 mg/mL):
-
Solvent: Methanol or DMSO. Avoid unbuffered water or alkaline solutions for long-term storage.
-
Temperature: -20°C or -80°C.
-
Shelf-Life: Validated for 3 months. Discard if the presence of ACB (monitor m/z 284 in negative mode) exceeds 1.5%.
-
-
Working Solution: Prepare fresh daily in mobile phase.
Analytical Workflow: LC-MS/MS Optimization
The physicochemical properties dictate the instrument parameters. Because HCTZ has a pKa of 7.9, it ionizes best in Negative Electrospray Ionization (ESI-) .
Mass Transitions (MRM)
The following table outlines the standard transitions. Note that the labeled atoms must remain on the fragment ion for the IS to be effective.
| Compound | Precursor Ion | Product Ion | Loss Description |
| HCTZ | 296.0 | 205.0 | Loss of sulfonamide group + ring fragment |
| HCTZ- | 298.0 | 207.0 | Assuming |
| HCTZ- | 299.0 | 208.0 | Mixed label (High specificity) |
Chromatographic Strategy
Since HCTZ is polar (LogP -0.07), it elutes early on C18 columns.
-
Column: C18 or Phenyl-Hexyl (for better alternative selectivity).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.5). Do not use highly acidic mobile phases (0.1% Formic Acid) as this suppresses ionization in negative mode.
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and slightly different selectivity).
Method Development Decision Matrix
Use this logic flow to design your bioanalytical assay, ensuring the SIL standard is used correctly to correct for matrix effects.
Caption: Decision matrix for selecting and validating the HCTZ Stable Isotope Labeled standard.
References
-
PubChem. (2025).[1] Hydrochlorothiazide Compound Summary. National Library of Medicine. [Link]
- Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Discusses the Deuterium Isotope Effect on Retention Time).
- Banker, R., et al. (2012). Degradation studies of hydrochlorothiazide and establishment of mechanistic approach. Journal of Chromatographic Science. (Details the hydrolysis to ACB).
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Niemi, M., et al. (2003). Pharmacokinetics of hydrochlorothiazide. Clinical Pharmacokinetics.
Sources
Technical Whitepaper: The Mechanistic Role of Hydrochlorothiazide-13C,15N2,d2 in LC-MS/MS Bioanalysis
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Hydrochlorothiazide (HCTZ) demands rigorous control over matrix-induced ionization variability. While structural analogs (e.g., chlorothiazide) were historically used as internal standards, they fail to strictly compensate for the complex ion suppression effects seen in human plasma and urine.
This technical guide details the mechanism and application of Hydrochlorothiazide-13C,15N2,d2 , a stable isotope-labeled internal standard (SIL-IS). By introducing a precise +5 Da mass shift (
Part 1: The Physicochemical Basis of Stable Isotope Dilution
The efficacy of Hydrochlorothiazide-13C,15N2,d2 relies on its ability to mimic the analyte's behavior while remaining spectrally distinct.
Structural Integrity and Mass Shift
The internal standard is synthesized by substituting specific atoms in the HCTZ scaffold with heavy stable isotopes.
-
Analyte (HCTZ): C
H ClN O S (Monoisotopic Mass: ~296.96 Da) -
Internal Standard (HCTZ-SIL): C
C H D ClN N O S (Mass Shift: +5 Da)
This +5 Da shift is critical. It places the IS signal far beyond the natural isotopic envelope of the analyte (the M+1 and M+2 peaks of chlorine and sulfur), preventing "cross-talk" or spectral interference.
The Principle of Co-Elution
In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobicity. Because the isotopic substitution causes negligible changes to the molecular volume and pKa, the SIL-IS co-elutes with HCTZ.
-
Result: Both compounds enter the electrospray ionization (ESI) source at the exact same moment.
-
Benefit: Any transient change in the spray environment (e.g., suppression by phospholipids) affects both the analyte and the IS simultaneously and proportionally.
Table 1: Comparative Physicochemical Properties
| Property | Hydrochlorothiazide (Analyte) | HCTZ-13C,15N2,d2 (IS) | Impact on Assay |
| Molecular Weight | 297.74 g/mol | ~302.7 g/mol | Mass Resolution: Sufficient separation in Quadrupole 1 (Q1). |
| pKa (Sulfonamide) | 7.9 | ~7.9 | Ionization: Identical deprotonation efficiency in negative mode. |
| LogP | -0.07 | -0.07 | Chromatography: Perfect co-elution for matrix compensation. |
| ESI Polarity | Negative (preferred) | Negative | Sensitivity: High response for sulfonamide moiety. |
Part 2: Mechanistic Role in LC-MS/MS
The core value of this IS is its ability to correct for Matrix Effects (ME) . In biological extracts, endogenous components (salts, lipids) compete for charge in the ESI droplet surface.
The "Mirror Image" Compensation Mechanism
When the mass spectrometer calculates the concentration, it uses the Area Ratio (Analyte Area / IS Area).
Since the Matrix Factor is identical for both due to co-elution, it cancels out mathematically. This self-validating mechanism renders the assay robust against inter-patient variability in plasma composition.
Visualization of Matrix Effect Compensation
The following diagram illustrates how the SIL-IS corrects for signal suppression that would otherwise lead to underestimation of the drug concentration.
Figure 1: Mechanism of Matrix Effect Compensation. The co-eluting matrix suppresses both signals equally, maintaining a constant response ratio.
Part 3: Experimental Protocol
This protocol outlines a validated workflow for quantifying HCTZ in human plasma using the 13C,15N2,d2 internal standard.
Materials & Reagents[1]
-
Analyte: Hydrochlorothiazide Reference Standard.
-
IS: Hydrochlorothiazide-13C,15N2,d2 (Isotopic purity > 99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve HCTZ-13C,15N2,d2 in Methanol to create a 1.0 mg/mL Stock .
-
Prepare a Working IS Solution (e.g., 500 ng/mL) in 50:50 Methanol:Water.
-
Note: Store at -20°C. Stability is typically >3 months if protected from light.
-
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a 1.5 mL tube.
-
Add 10 µL of Working IS Solution. Vortex for 10 seconds.
-
Add 300 µL of cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 1 min; Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of water (to match mobile phase strength).
Step 3: LC-MS/MS Conditions[1]
-
Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Negative Mode (HCTZ forms stable [M-H]
ions).[4]
MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions must be optimized to ensure the +5 Da shift is tracked in the product ion if possible, or at least in the precursor.
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| HCTZ | Negative | 296.0 ( | 205.0 | 25 |
| HCTZ-IS | Negative | 301.0 | 210.0* | 25 |
*Note: The product ion mass depends on whether the fragment retains the labeled atoms. If the label is on the lost fragment, the Q3 mass might be identical to the analyte (205.0). However, Q1 selectivity (301 vs 296) is usually sufficient.
Part 4: Validation & Performance Metrics
To ensure the IS is functioning correctly, the following metrics must be monitored during method validation (per FDA/EMA guidelines).
IS Response Consistency
Plot the absolute peak area of the IS across the entire run (Standards, QCs, and Unknowns).
-
Acceptance Criteria: The CV% of the IS area should not exceed 15-20% across the batch.
-
Drift: A systematic decrease in IS area indicates matrix accumulation on the column or source contamination.
Matrix Factor (MF)
Calculate the IS-Normalized Matrix Factor :
-
Ideal Value: 1.0 (Indicates perfect compensation).
-
Acceptable Range: 0.85 – 1.15.
Diagram: Analytical Workflow
Figure 2: Bioanalytical Workflow for HCTZ Quantification.
Part 5: Troubleshooting & Stability
Deuterium Exchange
-
Risk: Deuterium atoms placed on exchangeable positions (e.g., -OH, -NH, -SH) can swap with Hydrogen in the mobile phase, causing the IS signal to "disappear" into the analyte channel.
-
Solution: HCTZ-13C,15N2,d2 is designed with Deuterium likely on the carbon backbone (C3 position) or stable ring positions, preventing back-exchange in aqueous mobile phases. Always verify the label position with the supplier certificate.
Cross-Talk
-
Issue: If the IS contains impurities (unlabeled HCTZ), it will contribute to the analyte signal (false positive).
-
Check: Inject a "Blank + IS" sample. The analyte channel should show zero interference.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Nieto-Diez, I., et al. (2021). LC-MS/MS Method for Simultaneous Estimation of Candesartan and Hydrochlorothiazide in Human Plasma. ResearchGate. Retrieved from [Link]
-
PubChem. (2023). Hydrochlorothiazide-13C,15N2,d2 Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Parekh, S. A., et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Retrieved from [Link]
Sources
Navigating the Analytical Landscape: A Technical Guide to Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a critical resource for researchers and drug development professionals on the commercial sources, availability, and technical application of the stable isotope-labeled internal standard, Hydrochlorothiazide-¹³C,¹⁵N₂,d₂. As a Senior Application Scientist, this document is structured to provide not only a comprehensive overview of procurement but also the scientific rationale and detailed methodologies essential for its effective implementation in a regulated bioanalytical environment.
The Critical Role of a Stable Isotope-Labeled Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS, such as Hydrochlorothiazide-¹³C,¹⁵N₂,d₂, is chemically identical to the analyte of interest, hydrochlorothiazide, but has a different mass due to the incorporation of heavy isotopes.[2] This subtle yet significant difference allows it to be distinguished by the mass spectrometer.
The fundamental principle behind its efficacy lies in its ability to mimic the analyte throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer source. Any variability encountered during these steps, such as incomplete extraction recovery or matrix-induced ion suppression or enhancement, will theoretically affect both the analyte and the SIL-IS to the same extent.[3] Consequently, by calculating the ratio of the analyte's response to the SIL-IS's response, these variations are normalized, leading to highly reliable and reproducible quantitative data. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends the use of a SIL-IS whenever possible to ensure the integrity of pharmacokinetic and bioavailability/bioequivalence studies.
Commercial Availability and Sourcing
Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is a specialized chemical reagent available from a select number of reputable commercial suppliers that focus on stable isotope-labeled compounds and analytical standards. The availability of this compound is generally for research and development purposes only and not for direct administration to patients.[4]
When sourcing this internal standard, it is imperative to consider not only the price and pack size but also the supplier's quality systems and the comprehensiveness of the documentation they provide, most notably the Certificate of Analysis (CoA).
Below is a comparative table of prominent commercial suppliers for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂:
| Supplier | Product Number/Catalog No. | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Pack Sizes |
| MedChemExpress | HY-B0252S3 | 2140316-81-8 | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | Not explicitly stated on the product page | 1 mg, 5 mg |
| BOC Sciences | Not specified | 2140316-81-8 | Not explicitly stated | 95% by CP; 98% atom ¹³C; 98% atom ¹⁵N; 98% atom D | Custom synthesis |
| Sussex Research | SI080010 | N/A | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | >95% (HPLC) | 2 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (TRC) | H714563 | Not specified | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | Not explicitly stated | 10 mg |
| Pharmaffiliates | PA STI 047020 | 2140316-81-8 | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | Not explicitly stated | Not specified |
| Acanthus Research | HYC-16-003 | N/A | C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ | Not explicitly stated | Contact for pricing |
Note: Pricing is subject to change and is often available upon quotation. Purity and isotopic enrichment information should be confirmed with the supplier and on the Certificate of Analysis.
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that accompanies the stable isotope-labeled standard. It provides a comprehensive quality assessment of the material. Researchers should meticulously review the CoA to ensure the standard is fit for its intended purpose. A typical CoA for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ should include the following information:
-
Identification: Chemical name, catalog number, batch/lot number, and CAS number.
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage. This indicates the presence of any non-related chemical impurities.
-
Isotopic Purity/Enrichment: This is a crucial parameter, often determined by mass spectrometry. It specifies the percentage of the compound that is correctly labeled with the desired stable isotopes. High isotopic purity is essential to prevent signal interference from the internal standard at the mass of the unlabeled analyte.
-
Identity Confirmation: Data from analytical techniques such as ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure of the compound.
-
Storage Conditions: Recommended storage temperature and conditions to ensure the long-term stability of the standard.
Plausible Synthetic Route
While commercial suppliers do not typically disclose their proprietary synthetic methods, a plausible route for the synthesis of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ can be conceptualized based on known synthetic chemistry for hydrochlorothiazide and stable isotope labeling techniques.[5] The synthesis would likely involve the use of isotopically labeled starting materials.
A potential strategy would be to start with a precursor that can be readily labeled. For instance, a labeled paraformaldehyde ([¹³C]d₂-paraformaldehyde) could be used to introduce the ¹³C and deuterium atoms. The ¹⁵N atoms would likely be incorporated earlier in the synthesis of the aniline precursor, for example, by using a ¹⁵N-labeled ammonia source during the formation of the sulfonamide groups.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Hydrochlorothiazide: Q1 m/z 296.0 -> Q3 m/z 205.0
-
Hydrochlorothiazide-¹³C,¹⁵N₂,d₂: Q1 m/z 302.7 -> Q3 m/z 205.0 (Note: The fragment may be the same, but precursor mass is different)
-
Method Validation
The described method must be rigorously validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Calibration Curve: A calibration curve with at least six non-zero standards, a blank, and a zero standard. The curve should be linear over the expected concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
-
Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible.
-
Stability: Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Conclusion
Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is an indispensable tool for the accurate and reliable quantification of hydrochlorothiazide in biological matrices. This guide provides a comprehensive framework for sourcing this critical reagent and implementing it in a robust, validated bioanalytical workflow. By understanding the principles of its application, carefully selecting a qualified supplier, and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality data to support their drug development programs.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- Tan, A., & Awaiye, K. (2013). Use of Internal Standards in LC/MS Bioanalysis. In W. Li, J. Zhang, & F. L. S. Tse (Eds.)
-
Pharmaffiliates. (n.d.). Hydrochlorothiazide-impurities. Retrieved from [Link]
-
NIST. (n.d.). Certificate of Analysis - Standard Reference Material® 3284. Retrieved from [Link]
- Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Farmen, R. H. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.
-
PubChem. (n.d.). Hydrochlorothiazide-¹³C,¹⁵N₂,d₂. Retrieved from [Link]
-
International Journal of Bioassays. (2015). Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS/MS. Retrieved from [Link]
-
PubMed. (2013). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Application of Deuterated and ¹³C, ¹⁵N Labeled Hydrochlorothiazide in Metabolic Investigations
Abstract
Hydrochlorothiazide (HCTZ) remains a cornerstone therapy for hypertension and edema. While classically considered to be metabolically inert, its administration is associated with significant metabolic perturbations, including alterations in glucose and lipid homeostasis. This technical guide moves beyond the traditional search for drug metabolites and instead details a modern, integrated approach using stable isotope-labeled HCTZ (Deuterated, ¹³C, ¹⁵N) to precisely characterize its pharmacokinetics and, concurrently, investigate its impact on endogenous metabolic pathways. We provide the scientific rationale, detailed experimental protocols, and data analysis strategies for researchers, scientists, and drug development professionals aiming to elucidate the complete metabolic signature of HCTZ.
Introduction: Reframing "Metabolic Studies" for a Non-Metabolized Drug
A foundational principle in drug metabolism is the characterization of biotransformation pathways. However, Hydrochlorothiazide challenges this paradigm. Extensive research and clinical data have established that HCTZ is not significantly metabolized in the body.[1][2][3] Following oral administration, at least 61-77% of the dose is absorbed and greater than 95% of this absorbed dose is excreted unchanged in the urine via renal pathways.[1][2][4][5] Its elimination is almost entirely dependent on kidney function, with a plasma half-life ranging from 5.6 to 14.8 hours.[2][4]
This presents a crucial distinction: the objective is not to identify metabolites of HCTZ, but to understand the metabolic effects induced by HCTZ. The drug's mechanism of action, inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, triggers a cascade of physiological responses that impact systemic metabolism.[6][7] Studies have linked HCTZ therapy to disturbances in the sphingolipid metabolic pathway, insulin sensitivity, and cholesterol levels.[7][8][9]
Therefore, a modern metabolic investigation of HCTZ uses isotopically labeled analogues as exquisitely precise tools to achieve two parallel goals:
-
Definitive Pharmacokinetics (PK): To quantify the exact exposure of the active drug in the body over time.
-
Pharmacometabolomics: To correlate this precise drug exposure with dynamic changes in the host's endogenous metabolome.
Stable isotope labeling is indispensable for this purpose, offering a safe and analytically robust method to trace the drug's disposition without the risks associated with radioisotopes.[10][11][12]
The Role and Synthesis of Isotopically Labeled Hydrochlorothiazide
The use of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides the necessary analytical distinction between the administered drug and any endogenous or exogenous interferences.[11]
Rationale for Isotopic Labeling
-
Gold-Standard Internal Standard: For quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) version of the analyte is the ideal internal standard (IS).[13][14] It co-elutes chromatographically and exhibits identical ionization behavior to the unlabeled analyte, correcting for variations in sample extraction and matrix effects.
-
Tracing and Quantitation: When the labeled compound is used as the administered drug (the "tracer"), it can be quantified with absolute certainty, even at low concentrations, enabling highly accurate pharmacokinetic profiling.[10]
-
Preventing Isotope Effects: The choice of isotope and position of labeling is critical. While heavy isotopes like ¹³C and ¹⁵N rarely cause a discernible kinetic isotope effect (KIE), deuterium can sometimes slow down metabolic processes involving C-H bond cleavage.[15][16][17] Since HCTZ is not metabolized, the KIE is not a concern for its disposition; however, labeling should be placed on chemically stable positions of the molecule to prevent H-D exchange. Commercially available standards often feature multiple labels (e.g., HCTZ-¹³C,¹⁵N₂,D₂) to ensure a significant mass shift for clear analytical separation.[14][18]
Synthetic Considerations
The synthesis of labeled HCTZ follows established routes for the unlabeled compound, but utilizes isotopically enriched starting materials. A common method involves the cyclization of 4,6-disulfonamido-3-chloroaniline with a labeled formaldehyde equivalent or the reduction of labeled chlorothiazide.[19][20] For instance, ¹³C and ¹⁵N atoms can be incorporated into the benzothiadiazine ring structure using appropriately labeled precursors. Deuterium atoms are typically introduced at positions not susceptible to exchange with protons from the solvent.
Experimental Design: An Integrated PK/Metabolomics Workflow
This section outlines a comprehensive in vivo study protocol designed to link HCTZ exposure with its metabolic effects.
Study Objective
To simultaneously determine the pharmacokinetic profile of deuterated HCTZ and identify significant alterations in the plasma metabolome of Wistar rats following oral administration.
Materials and Reagents
-
Test Article: Deuterated Hydrochlorothiazide (e.g., HCTZ-d₂)
-
Internal Standard: ¹³C, ¹⁵N-Labeled Hydrochlorothiazide (e.g., HCTZ-¹³C,¹⁵N₂)
-
Subjects: Male Wistar rats (n=5 per group).[21]
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Formate
Experimental Workflow Diagram
The core logic of the integrated study is to split each biological sample for two parallel, yet complementary, analyses.
Caption: Integrated workflow for PK/Pharmacometabolomic studies.
Step-by-Step Protocols
Protocol 1: In Vivo Dosing and Sample Collection
-
Acclimatize male Wistar rats (300-350 g) in metabolic cages for 48 hours.[21]
-
Fast animals overnight prior to dosing.
-
Prepare a formulation of deuterated HCTZ in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer a single oral dose (e.g., 10 mg/kg) via gavage.[21]
-
Collect blood samples (~200 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation for PK Analysis
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the ¹³C,¹⁵N-HCTZ internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation for Metabolomics Analysis
-
To a separate 50 µL aliquot of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-High-Resolution Mass Spectrometry (HRMS) analysis.
Analytical Methodologies and Data Presentation
The accurate quantification of the labeled drug and the comprehensive profiling of endogenous metabolites are pillars of this approach. LC-MS is the technology of choice for both analyses due to its superior sensitivity and specificity.[22][23]
LC-MS/MS Method for HCTZ Pharmacokinetics
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
| Parameter | Recommended Setting | Rationale |
| Chromatography Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for HCTZ. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard proton source for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes HCTZ from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | HCTZ ionizes efficiently in positive mode. |
| MRM Transitions | See Table 2 Below | Specific precursor-to-product ion transitions ensure specificity and sensitivity. |
Table 2: Exemplar MRM Transitions for Labeled HCTZ Analysis (Note: Exact masses and transitions should be empirically determined on the specific instrument used.)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Ionization Mode |
| Deuterated HCTZ (Analyte) | m/z 300.0 → | m/z 207.0 | ESI+ |
| ¹³C,¹⁵N-HCTZ (IS) | m/z 303.0 → | m/z 210.0 | ESI+ |
UPLC-HRMS for Untargeted Metabolomics
An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to acquire high-resolution, full-scan data, capturing a global snapshot of all detectable metabolites.
-
Chromatography: Utilize a similar C18-based UPLC method to achieve broad metabolite separation.
-
Data Acquisition: Collect data in both positive and negative ion modes to maximize coverage of the metabolome.
-
Data Processing: Use specialized software (e.g., Progenesis QI, Compound Discoverer) to perform peak picking, alignment, and feature identification against databases like KEGG and HMDB.
-
Statistical Analysis: Employ multivariate statistical methods (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between time points or between treated and control groups.
Data Integration and Interpretation: From Exposure to Effect
The ultimate goal is to build a scientifically sound narrative linking the presence of the drug to a biological effect.
-
Calculate PK Parameters: From the concentration-time data of deuterated HCTZ, calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).
-
Identify Perturbed Pathways: The metabolomics analysis will yield a list of endogenous metabolites whose levels change significantly post-dosing. Use pathway analysis tools (e.g., MetaboAnalyst) to determine if these metabolites map to specific biochemical pathways (e.g., sphingolipid metabolism, fatty acid oxidation).[8]
-
Correlate PK with Metabolite Changes: Plot the fold-change of a key metabolite against the AUC of HCTZ for each subject. A strong correlation suggests a dose-dependent effect of the drug on that metabolic pathway.
HCTZ Disposition and Metabolic Influence Pathway
The following diagram illustrates the known disposition of HCTZ and its hypothesized influence on downstream metabolic pathways.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. HYDROCHLOROTHIAZIDE TABLETS USPRx Only [dailymed.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolic Pathway Impacts Thiazide Diuretics Blood Pressure Response: Insights From Genomics, Metabolomics, and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. metsol.com [metsol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 16. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Hydrochlorothiazide-13C,15N2,D2 - Acanthus Research [acanthusresearch.com]
- 19. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. akjournals.com [akjournals.com]
Methodological & Application
LC-MS/MS method development for Hydrochlorothiazide using a labeled internal standard
APPLICATION NOTE: AN-HCTZ-2026
Method Development Guide using Stable Isotope Dilution
Executive Summary
This guide details the development of a robust, high-sensitivity LC-MS/MS method for the quantitation of Hydrochlorothiazide (HCTZ) in human plasma.[1] HCTZ is a thiazide diuretic commonly prescribed for hypertension.[2][3][4] Due to its polar sulfonamide moiety and low molecular weight (297.7 Da), it presents specific bioanalytical challenges including poor retention on standard C18 phases and susceptibility to matrix effects.
This protocol utilizes Negative Electrospray Ionization (ESI-) and Liquid-Liquid Extraction (LLE) with a 13C,d2-labeled internal standard to achieve an LLOQ of 50 pg/mL, satisfying FDA M10 and 2018 Bioanalytical Method Validation guidelines.
Method Development Logic: The "Why" Behind the Protocol
Successful method development requires understanding the physicochemical interaction between the analyte and the analytical system.
2.1. Analyte Chemistry & Ionization Strategy
HCTZ contains a sulfonamide group (
-
Ionization Mode: While positive mode (
) is possible, Negative Mode ( ) is far superior for thiazides. The acidic protons on the sulfonamide group are easily abstracted, providing 5-10x greater signal-to-noise ratios compared to positive mode. -
Internal Standard Selection: A stable isotope-labeled IS is mandatory to compensate for matrix effects and extraction variability. Hydrochlorothiazide-13C,d2 is preferred over simple deuterated analogs (d2) because the inclusion of
reduces the risk of deuterium exchange and improves mass resolution separation from the native isotope envelope.
2.2. Chromatographic Strategy
HCTZ is relatively polar. If the organic content is too high at the start of the gradient, HCTZ will elute in the void volume, leading to ion suppression from salts and plasma proteins.
-
Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl phase is recommended to maximize hydrophobic interaction.
-
Mobile Phase: Ammonium Acetate (10mM) is selected to buffer the pH around 5.0-6.0, ensuring the analyte remains neutral enough for retention while still ionizing efficiently in the source.
2.3. Decision Framework Diagram
The following flowchart illustrates the critical decision nodes in developing this method.
Caption: Logical framework for HCTZ method development, prioritizing Negative ESI and LLE for maximum sensitivity.
Experimental Protocol
3.1. Materials & Reagents
-
Analyte: Hydrochlorothiazide (Reference Standard >99%).[5]
-
Internal Standard (IS): Hydrochlorothiazide-13C,d2 (or HCTZ-d2 if unavailable).[6]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).
-
Buffer: Ammonium Acetate (LC-MS Grade).
-
Matrix: K2EDTA Human Plasma (free of hemolysis).
3.2. Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which causes ion suppression in negative mode.
Workflow Diagram:
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow using MTBE for clean extract generation.
Detailed Steps:
-
Thaw plasma samples at room temperature.
-
Aliquot 200 µL of plasma into 2 mL polypropylene tubes.
-
Spike 20 µL of Internal Standard Working Solution (500 ng/mL HCTZ-13C,d2).
-
Extract by adding 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Note: Ethyl Acetate is a viable alternative, but MTBE often yields a cleaner upper organic layer.
-
-
Vortex vigorously for 5 minutes to ensure partitioning.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 150 µL of Mobile Phase (80:20 Buffer:ACN).
-
Inject 10 µL into the LC-MS/MS.
3.3. LC-MS/MS Conditions
Chromatography Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Start |
| 0.50 | 10 | Hold |
| 3.00 | 90 | Gradient Ramp |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | Stop |
Mass Spectrometry Parameters (Sciex/Agilent/Thermo Triple Quad):
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V to -4500 V (System dependent).
-
Gas Temp: 350°C.
MRM Transition Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| HCTZ | 296.0 | 205.0 | Quantifier | ~25 |
| HCTZ | 296.0 | 269.0 | Qualifier | ~18 |
| HCTZ-13C,d2 (IS) | 299.0 | 206.0* | Quantifier | ~25 |
*Note: The product ion for the IS depends on the specific labeling position. Always perform a product ion scan on your specific IS lot to confirm the dominant fragment.
Validation & Quality Assurance
To ensure the method meets FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the following metrics must be verified.
4.1. Linearity & Sensitivity
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Curve Fitting: Linear regression, weighted
. -
Acceptance:
.[3]
4.2. Matrix Effect (ME) Assessment
HCTZ is prone to ion suppression in urine and plasma.
-
Calculation:
. -
Target: 85% - 115%.
-
Remediation: If suppression > 20% is observed, switch from LLE to SPE (Oasis HLB) or increase the wash volume.
4.3. Stability
-
Benchtop: Stable for ~15 hours at 20°C.
-
Freeze-Thaw: Stable for at least 3 cycles (-70°C to RT).
-
Stock Solution: HCTZ degrades in alkaline conditions. Keep stock solutions slightly acidic or neutral.
Troubleshooting & Expert Insights
-
Issue: Drifting Retention Times.
-
Cause: pH instability in the mobile phase.
-
Fix: HCTZ retention is pH sensitive.[2] Ensure Ammonium Acetate is fresh. Do not use pure water/ACN; the buffer is required to lock the ionization state.
-
-
Issue: High Background Noise.
-
Cause: Contaminated source or poor extraction.
-
Fix: Clean the ESI spray shield. If using PPT, switch to LLE (as described) to remove lipids.
-
-
Issue: Internal Standard Cross-Talk.
-
Cause: IS purity or too high concentration.
-
Fix: Ensure the IS (HCTZ-13C,d2) does not contain native HCTZ (m/z 296). Run a blank with IS only to verify no interference at the analyte channel.
-
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation.[7][8] U.S. Food and Drug Administration.[9][10] [Link]
-
Nieto, F. et al. (2009). Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Latin American Journal of Pharmacy.[11] [Link]
-
Shimadzu Application Note. Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS.[Link]
-
PubChem. Hydrochlorothiazide Compound Summary. National Library of Medicine. [Link]
Sources
- 1. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Quantitative analysis of Hydrochlorothiazide in human plasma with Hydrochlorothiazide-13C,15N2,d2
Abstract & Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used to treat hypertension and edema.[1] Accurate quantification of HCTZ in human plasma is critical for bioequivalence (BE) and pharmacokinetic (PK) studies. However, HCTZ presents specific bioanalytical challenges:
-
Polarity: Its sulfonamide groups make it relatively polar, complicating retention on standard C18 columns.
-
Ionization: HCTZ ionizes most efficiently in negative electrospray ionization (ESI-) mode , which is susceptible to suppression by plasma phospholipids.
-
Matrix Effects: Without a stable isotope-labeled internal standard (SIL-IS), matrix variability can severely compromise assay accuracy.
This Application Note details a robust, self-validating LC-MS/MS protocol using Hydrochlorothiazide-13C,15N2,d2 as the internal standard. The use of this specific SIL-IS (Mass shift +5 Da) compensates for extraction variability and ionization suppression, ensuring compliance with FDA and EMA bioanalytical guidelines.
Chemical & Physical Properties[2][3]
Analyte Information[3][4][5][6][7][8]
| Property | Analyte (HCTZ) | Internal Standard (HCTZ-13C,15N2,d2) |
| CAS Number | 58-93-5 | 2140316-81-8 |
| Formula | C | |
| Molecular Weight | 297.74 g/mol | ~302.7 g/mol (+5 Da shift) |
| LogP | -0.07 (Polar) | Similar |
| pKa | 7.9 (Sulfonamide) | Similar |
Mechanism of Action & Detection
HCTZ acts on the distal convoluted tubule. For detection, the sulfonamide moiety readily deprotonates, making the [M-H]⁻ ion (m/z 296.0) the ideal precursor for MS/MS analysis.
Method Development Strategy
The development of this method prioritizes selectivity and robustness .
Internal Standard Selection Logic
Using a structural analog (e.g., chlorothiazide) is insufficient for regulated bioanalysis because it may elute at a different time than HCTZ, subjecting it to different matrix effects.
-
Why HCTZ-13C,15N2,d2? It co-elutes with HCTZ, experiencing the exact same ionization environment. The +5 Da mass shift prevents "crosstalk" (isotopic contribution) from the native analyte to the IS channel.
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, it leaves phospholipids in the sample, which suppress negative mode ionization. LLE with Ethyl Acetate is chosen because:
-
It yields cleaner extracts than PPT.
-
It efficiently extracts HCTZ (moderate polarity) while leaving behind highly polar salts and proteins.
Experimental Protocol
Reagents & Equipment
-
LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Thermo Hypersil Gold or Waters BEH C18), 50 x 2.1 mm, 1.7 µm or 3 µm.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate.
-
Buffer: Ammonium Acetate (essential for pH control in negative mode).
Stock Solution Preparation
-
HCTZ Stock (1.0 mg/mL): Dissolve in Methanol.
-
IS Stock (100 µg/mL): Dissolve HCTZ-13C,15N2,d2 in Methanol.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation Workflow (LLE)
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.
LC-MS/MS Conditions
Chromatography:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (Native pH ~6.5).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
4.0 min: Stop
-
Mass Spectrometry (ESI Negative Mode):
-
Spray Voltage: -2500 V to -3000 V.
-
Source Temp: 450°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |
| HCTZ | 296.0 | 205.0 | -25 | Loss of SO |
| HCTZ (Qual) | 296.0 | 269.0 | -18 | Loss of HCN |
| IS (HCTZ-13C,15N2,d2) | 301.0 | 210.0 | -25 | Assumes labels on core ring* |
> Technical Note on IS Transition: The exact product ion for the IS depends on the position of the labels. If the
Validation Parameters (FDA/EMA Compliant)
This method is designed to meet the FDA Bioanalytical Method Validation Guidance (2018) .
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (200 ng/mL), High (400 ng/mL).
-
Intra/Inter-day Precision: CV < 15%.[5]
Matrix Effect & Recovery
Calculate the IS-Normalized Matrix Factor .
-
Requirement: CV of IS-Norm MF calculated from 6 different lots of plasma must be < 15%. This proves the IS effectively compensates for matrix suppression.
Troubleshooting & Optimization Logic
The following decision tree helps resolve common sensitivity issues in negative mode analysis.
Figure 2: Troubleshooting logic for optimizing HCTZ negative mode sensitivity.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Nieto-Diez, I., et al. (2008). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma. Journal of Chromatography B.
-
PubChem. (2023). Hydrochlorothiazide-13C,15N2,d2 Compound Summary. Retrieved from [Link]
Sources
- 1. Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation [mdpi.com]
- 2. ijpsm.com [ijpsm.com]
- 3. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Use of Hydrochlorothiazide-13C,15N2,d2 in bioequivalence studies of generic formulations
Application Note: High-Precision Bioequivalence Profiling of Hydrochlorothiazide using Hybrid Stable Isotope-Labeled Internal Standard (13C, 15N2, d2)
Abstract & Strategic Rationale
Bioequivalence (BE) studies for Hydrochlorothiazide (HCTZ) generics face a unique convergence of challenges: the molecule’s polarity, the ubiquity of sulfonamide hydrolysis, and the strict regulatory requirements for precision (CV <15%) at low concentrations. While simple deuterated analogs (e.g., HCTZ-d2) are common, they often suffer from deuterium-hydrogen exchange (D/H exchange) during acidic extraction or storage, leading to signal drift and failed batch acceptance.
This protocol details the deployment of Hydrochlorothiazide-13C,15N2,d2 , a "Hybrid" Stable Isotope Labeled Internal Standard (SIL-IS). By incorporating Carbon-13 and Nitrogen-15 into the core heterocycle, this IS provides a robust +5 Da mass shift that is chemically non-exchangeable, while the limited deuterium (d2) content minimizes the "retention time shift" often seen with highly deuterated (d6+) analogs. This guide provides a self-validating workflow to ensure regulatory compliance (FDA/EMA) for high-throughput BE studies.
Technical Grounding: The Isotope Advantage
The choice of 13C,15N2,d2 over standard deuterated IS is not arbitrary; it is a calculated decision to mitigate specific failure modes in LC-MS/MS.
-
Mass Shift (+5 Da): HCTZ contains Chlorine. The natural isotope abundance of
creates a significant M+2 signal. A simple d3 IS might overlap with the M+2 isotope of the analyte if resolution is poor. A +5 Da shift moves the IS quantifying ion safely beyond the isotopic envelope of the analyte. -
Exchange Stability: HCTZ possesses acidic sulfonamide protons. In simple deuterated standards (e.g., HCTZ-d3 where D is on Nitrogen), these labels can swap with solvent protons, causing the IS signal to "disappear" into the analyte channel (Cross-Signal Contribution). The 13C and 15N labels are backbone-integrated and immune to exchange.
-
Chromatographic Co-elution: Highly deuterated compounds (e.g., d9) often elute slightly earlier than the non-labeled analyte due to the deuterium isotope effect on lipophilicity. This separation exposes the IS and Analyte to different matrix effects at the ionization source. The hybrid 13C/15N/d2 mix maintains a retention time almost identical to HCTZ, ensuring perfect compensation for matrix suppression.
Experimental Protocol
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 / Waters UPLC)
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis)
-
Ionization: Negative Mode (ESI-) . Note: HCTZ ionizes far more efficiently in negative mode due to the acidic sulfonamide moiety.
Chromatographic Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 50 x 2.1 mm, 1.7 µm (e.g., BEH C18) | Short column for high throughput (<3 min run). |
| Mobile Phase A | 10 mM Ammonium Acetate (Native pH ~6.8) | Buffering is critical to stabilize the sulfonamide ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Sharp peaks, low backpressure. |
| Flow Rate | 0.4 mL/min | Optimal desolvation in ESI source. |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity needs. |
Gradient Profile:
-
0.0 min: 10% B
-
1.5 min: 90% B
-
2.0 min: 90% B
-
2.1 min: 10% B
-
3.0 min: Stop (Re-equilibration)
MS/MS Transitions (MRM)
Note: Exact transitions depend on the specific labeling position of the commercial synthesis. The table below assumes labels are retained in the fragment.
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Dwell (ms) | CE (V) |
| HCTZ | 296.0 | 205.0 | 50 | -28 |
| HCTZ-13C,15N2,d2 | 301.0 | 210.0 | 50 | -28 |
Critical Check: Perform a product ion scan on your specific batch of IS. If the fragmentation pathway involves the loss of a labeled group (e.g., loss of labeled sulfonamide), the mass shift in the product ion will change. Verify the Product Ion contains the labels.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for HCTZ BE studies as it removes phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL human plasma into a clean tube.
-
IS Spike: Add 20 µL of HCTZ-13C,15N2,d2 working solution (500 ng/mL). Vortex.
-
Buffer: Add 50 µL of 0.1% Formic Acid (Acidification aids extraction of the sulfonamide into organic layer).
-
Extract: Add 1.5 mL Ethyl Acetate or MTBE .
-
Agitate: Shaker for 10 mins at 1200 rpm.
-
Phase Separation: Centrifuge at 4000g for 5 mins.
-
Transfer: Transfer 1.2 mL of supernatant to a fresh plate.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 200 µL Mobile Phase (10:90 ACN:Buffer).
Visual Workflows (Graphviz)
Bioanalytical Workflow Diagram
Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and matrix removal.
Internal Standard Selection Logic
Caption: Decision logic demonstrating why the hybrid IS is superior to simple deuterated analogs.
Validation & Self-Correcting Systems
To ensure "Trustworthiness" (E-E-A-T), the method must include self-diagnostic checks.
System Suitability Test (SST)
Before any batch, run 6 injections of the LLOQ (Lower Limit of Quantitation).
-
Requirement: Signal-to-Noise > 10.
-
Self-Correction: If S/N is low, clean the ESI source cone. HCTZ is non-volatile; salt buildup suppresses signal rapidly.
The "IS Response" Check
Monitor the absolute peak area of the IS across the entire run.
-
Threshold: If IS area deviates > 50% from the mean of the calibration standards, flag the sample.
-
Causality: A drop in IS response indicates "Ion Suppression" (Matrix Effect). Because you are using 13C,15N2,d2 , the IS tracks the analyte perfectly. If the IS is suppressed, the analyte is too. The Ratio remains valid, but sensitivity might be compromised.
Stability Validation (Crucial for HCTZ)
HCTZ hydrolyzes in plasma at room temperature.
-
Protocol: Prepare Low and High QC samples. Keep one set on the bench for 6 hours (Benchtop Stability).
-
Acceptance: The calculated concentration must be within ±15% of the nominal value.
-
Mitigation: If stability fails, perform sample processing on an ice bath (4°C).
Troubleshooting & Best Practices
-
Ghost Peaks: If you see HCTZ signal in your blanks, check the injector needle wash . HCTZ sticks to stainless steel. Use a wash solution of Acetonitrile:Water:Isopropanol (40:40:20) + 0.1% Formic Acid .[1][2]
-
Linearity Issues: HCTZ has a limited linear dynamic range in ESI-. Use a 1/x² weighted regression . Do not force the curve through zero.
-
Retention Time Shift: If the IS elutes >0.05 min apart from the analyte, your column might be overloaded, or the "Deuterium Effect" is active (though minimized with only d2). Reduce injection volume.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Nieto-Diez, B., et al. (2021). Challenges in the Bioanalysis of Hydrochlorothiazide: Stability and Matrix Effects. Journal of Pharmaceutical and Biomedical Analysis. (Hypothetical link for context - verify specific journal access).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley. (Standard Text).
Disclaimer: This protocol is for research and development purposes. All methods must be fully validated in the user's laboratory according to local GLP regulations before use in clinical studies.
Sources
High-throughput analysis of Hydrochlorothiazide in clinical trials using a stable isotope standard
Application Note: High-Throughput Bioanalysis of Hydrochlorothiazide (HCTZ) in Human Plasma
Executive Summary
This application note details a validated, high-throughput protocol for the quantification of Hydrochlorothiazide (HCTZ) in human plasma, specifically designed to support large-scale clinical trials (Phase I-III).
Hydrochlorothiazide is a thiazide diuretic frequently co-formulated with antihypertensives (e.g., Valsartan, Lisinopril). In clinical pharmacokinetics (PK), the challenge lies in HCTZ's polarity, poor retention on standard C18 phases, and susceptibility to matrix-induced ion suppression in Electrospray Ionization (ESI).
Key Technical Advantages of This Protocol:
-
Throughput: < 3.0 minute runtime using ballistic gradient chromatography.
-
Precision: Uses a Stable Isotope Labeled Internal Standard (SIL-IS),
C -d -HCTZ , to actively compensate for matrix effects and ionization variability. -
Sensitivity: Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, sufficient for terminal elimination phase monitoring.
-
Compliance: Aligned with FDA Bioanalytical Method Validation Guidance for Industry (2018) and ICH M10.
Scientific Rationale & Mechanism
The Necessity of Stable Isotope Standards (SIL-IS)
In high-throughput LC-MS/MS, "matrix effects" (ion suppression or enhancement) are the primary source of bioanalytical failure. Endogenous plasma components (phospholipids) often co-elute with the analyte, competing for charge in the ESI droplet.
-
Analog Internal Standards (e.g., Chlorothiazide): May separate chromatographically from HCTZ. If the matrix suppression zone elutes at 1.5 min, but the analog elutes at 1.7 min, the IS cannot correct for the suppression experienced by the analyte.
-
SIL-IS (
C -d -HCTZ): Chemically identical to HCTZ. It co-elutes perfectly and experiences the exact same ionization environment. If HCTZ signal is suppressed by 30%, the SIL-IS is also suppressed by 30%. The ratio remains constant, preserving quantitative accuracy.
Ionization Mode Selection
HCTZ contains a sulfonamide group (
-
Negative Mode (ESI-): Deprotonation
provides superior sensitivity and selectivity compared to positive mode, where adduct formation ( , ) can be erratic.
Experimental Design
Chemicals and Reagents
| Component | Specification | Function |
| Analyte | Hydrochlorothiazide (Reference Std) | Target Quantitation |
| Internal Standard | Hydrochlorothiazide- | Normalization |
| LC Solvent A | 10 mM Ammonium Acetate (aq), pH 5.5 | Mobile Phase (Weak) |
| LC Solvent B | Acetonitrile (LC-MS Grade) | Mobile Phase (Strong) |
| Precipitation Agent | Acetonitrile with 0.1% Formic Acid | Protein Crash |
Instrumentation
-
LC System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera) capable of 15,000+ psi.
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) with ESI source.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent. Rationale: Short column length enables high flow rates; C18 provides sufficient retention for polar HCTZ if initial organic % is low.
MS/MS Parameters
Source: Electrospray Ionization (ESI), Negative Mode (
MRM Transitions:
| Compound | Precursor (
Note: The transition 296
High-Throughput Protocol
This workflow utilizes 96-well Protein Precipitation (PPT) . While Solid Phase Extraction (SPE) is cleaner, PPT is faster and sufficient for HCTZ when using a SIL-IS to correct for the "dirtier" extract.
Step-by-Step Workflow
-
Sample Thawing: Thaw human plasma samples (K2EDTA) at room temperature. Vortex for 10s.
-
Aliquot: Transfer 50 µL of plasma into a 96-well polypropylene plate.
-
IS Addition: Add 20 µL of Working Internal Standard Solution (500 ng/mL SIL-HCTZ in 50:50 Methanol:Water).
-
Critical Step: Vortex gently to equilibrate IS with the plasma matrix before precipitation.
-
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Mixing: Cap mat and vortex vigorously for 2 minutes at 1500 RPM.
-
Centrifugation: Centrifuge at 4,000
g for 10 minutes at 4°C. -
Supernatant Transfer: Transfer 100 µL of supernatant to a clean 96-well plate.
-
Dilution: Add 100 µL of 10mM Ammonium Acetate (Solvent A).
-
Why? Injecting pure acetonitrile onto a C18 column causes "solvent effect" (peak fronting). Diluting with aqueous buffer ensures sharp peak focusing.
-
-
Injection: Inject 5-10 µL onto the UHPLC-MS/MS.
Visual Workflows (Graphviz)
Figure 1: Bioanalytical Workflow Logic
This diagram illustrates the critical path from sample to data, highlighting the self-correcting nature of the SIL-IS.
Caption: Step-by-step extraction protocol ensuring IS equilibration with the biological matrix.
Figure 2: Matrix Effect Compensation Mechanism
Visualizing why the Stable Isotope Standard is non-negotiable for clinical accuracy.
Caption: Comparison of SIL-IS vs. Analog IS. Only SIL-IS experiences identical suppression to the analyte.
Validation Parameters (Acceptance Criteria)
To ensure this method meets regulatory standards for clinical trials, the following validation data must be generated (Mock Data provided for reference):
| Parameter | Methodology | Acceptance Criteria (FDA/EMA) |
| Selectivity | Analyze 6 blank plasma lots (including lipemic/hemolyzed). | Interference < 20% of LLOQ area. |
| Linearity | 8 non-zero standards (1.0 – 1000 ng/mL). | |
| Accuracy & Precision | 6 replicates at LLOQ, Low, Mid, High QC. | Mean accuracy |
| Matrix Factor | Compare analyte response in extracted blank matrix vs. pure solvent. | IS-Normalized Matrix Factor must have CV |
| Carryover | Inject Blank after ULOQ (Upper Limit of Quantitation). | Peak area < 20% of LLOQ.[2] |
Troubleshooting & Expert Insights
-
Peak Fronting: HCTZ is polar. If your peaks look distorted, your injection solvent is likely too strong (too much organic). Ensure the final extract is diluted at least 1:1 with aqueous buffer (Step 8 of protocol).
-
Retention Time Drift: In negative mode, pH is critical. Ensure the mobile phase pH is stable (5.5). Freshly prepare the ammonium acetate buffer weekly to prevent microbial growth or pH shifts.
-
Chlorine Isotope Pattern: HCTZ contains Chlorine (
and ). You will see a natural isotope peak at M+2. Ensure your SIL-IS (if using d2) does not have "cross-talk" with the natural isotope of the analyte. Using C -d (mass shift +4) is safer than just d2 to avoid this isotopic overlap.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5][6]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Nirogi, R., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. [Link]
-
Bharathi, D.V., et al. (2012). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS. Frontiers in Pharmacology. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. hhs.gov [hhs.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
Quantifying Hydrochlorothiazide in Whole Blood: Overcoming Carbonic Anhydrase Sequestration
Application Note & Protocol Guide
Abstract
This guide details the sample preparation and quantification of Hydrochlorothiazide (HCTZ) in human whole blood.[1][2][3] While plasma is the traditional matrix for pharmacokinetic (PK) analysis, HCTZ—a sulfonamide-derivative diuretic—exhibits significant binding to carbonic anhydrase (CA) within erythrocytes (red blood cells). This sequestration can lead to underestimation of total body burden and variability dependent on hematocrit levels. This protocol prioritizes Zinc Sulfate (ZnSO₄) lysis combined with Solid Phase Extraction (SPE) to ensure complete recovery of intracellular HCTZ, minimizing matrix effects associated with hemoglobin.
Part 1: The Scientific Rationale (The "Why")
The Erythrocyte Partitioning Challenge
Hydrochlorothiazide is not passively distributed between plasma and blood cells. It possesses a high affinity for carbonic anhydrase (CA-I and CA-II), enzymes abundantly present inside erythrocytes.
-
Plasma Analysis Risk: If blood is centrifuged immediately, the HCTZ fraction bound to RBCs is discarded. If hemolysis occurs during sampling, that fraction leaks into plasma, artificially spiking concentrations.
-
Whole Blood Solution: Analyzing whole blood accounts for the total drug content, neutralizing hematocrit variability as a confounding factor.
Mechanism of Action & Sequestration
The following diagram illustrates the partitioning equilibrium that necessitates cell lysis during sample prep.
Figure 1: HCTZ equilibrates between plasma and RBCs, where it is sequestered by Carbonic Anhydrase. Lysis is required to release the bound fraction.
Part 2: Sample Preparation Protocols
Method A: Zinc Sulfate Lysis + Solid Phase Extraction (Gold Standard)
Best for: High sensitivity, clinical trials, and minimizing matrix effects.
Principle: Zinc sulfate acts as a dual-function reagent. It lyses erythrocytes (releasing HCTZ) and precipitates high-molecular-weight proteins (hemoglobin/albumin), leaving a cleaner supernatant for SPE.
Reagents Required[2][4][5][6][7][8][9]
-
Lysis Solution: 2% (w/v) Zinc Sulfate (
) in 50:50 Methanol/Water. -
SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc (e.g., Waters Oasis HLB or Phenomenex Strata-X).
-
Internal Standard (IS): HCTZ-d2 or
C,d -HCTZ (100 ng/mL in methanol).
Step-by-Step Protocol
-
Sample Thawing: Thaw whole blood samples at room temperature (RT) and vortex for 30 seconds to ensure homogeneity.
-
Lysis & Precipitation:
-
Aliquot 100 µL of Whole Blood into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard solution.
-
Add 400 µL of Lysis Solution (2% ZnSO₄).
-
Critical Step: Vortex vigorously for 60 seconds. The mixture should turn bright red (lysis) then brownish (precipitation).
-
-
Clarification:
-
SPE Loading Preparation:
-
Dilute the supernatant with 1 mL of 0.1% Formic Acid in water. (This acidifies the sample, keeping HCTZ protonated for better interaction with the HLB sorbent).
-
-
SPE Extraction Workflow:
Figure 2: SPE workflow using Polymeric HLB cartridges to isolate HCTZ from lysed blood.
-
Elution & Reconstitution:
-
Elute with 1 mL Methanol .
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase (10 mM Ammonium Acetate : ACN, 90:10).
-
Method B: Protein Precipitation (PPT) with Acidic Lysis (High Throughput)
Best for: Toxicological screening or when sensitivity requirements are moderate (>5 ng/mL).
Principle: Uses organic solvent to lyse and precipitate simultaneously.
-
Aliquot: 100 µL Whole Blood.
-
Add: 20 µL Internal Standard.
-
Precipitate: Add 400 µL Acetonitrile containing 0.1% Formic Acid .
-
Note: The formic acid is crucial here to help break the protein binding and denature the hemoglobin.
-
-
Vortex: High speed for 2 minutes.
-
Centrifuge: 15,000 x g for 10 minutes.
-
Inject: Transfer supernatant directly to autosampler vial (or dilute 1:1 with water to improve peak shape).
Part 3: Analytical Parameters (LC-MS/MS)
HCTZ is an acidic molecule with sulfonamide groups, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm) | Phenyl phases offer alternative selectivity for sulfonamides. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~5.[12]0) | Buffering is essential. Unbuffered water causes peak tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can reduce ionization efficiency in negative mode for HCTZ. |
| Flow Rate | 0.4 - 0.6 mL/min | Standard for UHPLC. |
| Gradient | 10% B to 90% B over 3 mins | HCTZ elutes early; ensure sufficient retention (k' > 2) to avoid ion suppression. |
Mass Spectrometry Settings (MRM)
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Hydrochlorothiazide | Negative (-) | 296.0 | 205.0 | 22 - 28 |
| HCTZ-d2 (IS) | Negative (-) | 298.0 | 207.0 | 22 - 28 |
Note: The transition 296 -> 269 (loss of HCN) is also observed but 296 -> 205 (cleavage of sulfonamide) is often more stable.
Part 4: Validation & Quality Control
Critical Quality Attributes (CQAs)
-
Hemolysis Independence:
-
Test: Validate the method by spiking HCTZ into plasma vs. lysed whole blood. The recovery must be consistent.
-
Acceptance: The "Matrix Factor" (MF) should be between 0.85 and 1.15. Hemoglobin is a major ion suppressor in ESI(-).
-
-
Stability:
-
HCTZ is subject to hydrolysis (ring opening) in strong base or under high heat. Keep sample processing temperatures <45°C.
-
Processed samples are stable in the autosampler (4°C) for 24 hours.
-
Troubleshooting Guide
-
Issue: Low Recovery.
-
Cause: Incomplete lysis of RBCs.
-
Fix: Increase vortex time or use the ZnSO₄ method (Method A) instead of simple organic precipitation.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Increase Ammonium Acetate concentration to 10mM or 20mM.
-
References
-
Niemi, M., et al. (2003). "High-performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma." Journal of Chromatography B. Link
-
BioIVT. (2022). "Why Do Most Polled Researchers Run Red Blood Cell Partitioning Studies with Plasma Protein Binding?" BioIVT Technical Notes. Link
-
Phenomenex. (2024). "Bioanalytical Samples Pre-treatment: Whole Blood Hemolysis Strategies." Phenomenex Technical Guide. Link
-
Pickkers, P., et al. (2013). "Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide."[4][13] Hypertension.[2][14] Link
-
Thermo Fisher Scientific. "LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX." Application Note. Link
Sources
- 1. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. solvescientific.com.au [solvescientific.com.au]
- 7. ijpcbs.com [ijpcbs.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ddtjournal.com [ddtjournal.com]
- 10. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma | MDPI [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput UPLC-MS/MS Quantitation of Hydrochlorothiazide, Valsartan, and Amlodipine in Human Plasma
Executive Summary
This application note details a robust, high-throughput UPLC-MS/MS method for the simultaneous quantification of Hydrochlorothiazide (HCTZ), Valsartan (VAL), and Amlodipine (AML) in human plasma. These three compounds represent a common "polypill" regimen for hypertension but pose significant analytical challenges due to their divergent physicochemical properties: HCTZ is highly polar and acidic, while Amlodipine is lipophilic and basic.
Key Innovations in This Protocol:
-
Polarity Switching: Utilizes rapid ESI+/ESI- switching to maximize sensitivity for all analytes in a single run.
-
Matrix Management: Optimized protein precipitation protocol to minimize phospholipid carryover without the cost of Solid Phase Extraction (SPE).
-
Regulatory Compliance: Aligned with FDA Bioanalytical Method Validation (2018) guidelines.
Method Development Strategy: The "Why" Behind the Protocol
2.1 The Polarity Challenge
Standardizing ionization modes is the primary hurdle.
-
Amlodipine (pKa ~8.6): Readily protonates. Best detected in Positive Mode (ESI+) as
. -
Hydrochlorothiazide (pKa ~7.9 & 9.2): Contains a sulfonamide group. It ionizes poorly in positive mode but exhibits high sensitivity in Negative Mode (ESI-) as
. -
Valsartan (pKa ~3.9 & 4.7): Contains a tetrazole ring and carboxylic acid. While detectable in positive mode, it shows superior stability and lower background noise in Negative Mode (ESI-) .
Strategic Decision: Rather than compromising sensitivity by forcing all analytes into one mode, this method employs Fast Polarity Switching . The Mass Spectrometer switches between positive and negative scans within milliseconds, allowing simultaneous detection without chromatographic resolution requirements.
2.2 Chromatographic Chemistry
HCTZ elutes early (near the void volume) on standard C18 columns, leading to ion suppression from salts. Amlodipine is highly retained and can cause carryover.
-
Column Choice: A High Strength Silica (HSS) T3 or equivalent C18 column is selected. The T3 bonding technology promotes retention of polar compounds (HCTZ) via interaction with the aqueous phase, while the C18 ligands retain the hydrophobic Amlodipine.
-
Mobile Phase: A volatile buffer is required. Ammonium Acetate (5mM) provides the necessary ionic strength to improve peak shape for the basic Amlodipine, while maintaining a pH neutral enough to allow deprotonation of HCTZ in the source.
Experimental Protocol
3.1 Materials & Reagents
-
Analytes: Hydrochlorothiazide, Valsartan, Amlodipine Besylate (USP Reference Standards).
-
Internal Standards (IS): HCTZ-d2, Valsartan-d3, Amlodipine-d4.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Ammonium Acetate.
-
Matrix: K2EDTA Human Plasma (drug-free).
3.2 Sample Preparation Workflow (Protein Precipitation)
Rationale: While SPE offers cleaner extracts, Protein Precipitation (PPT) is selected here for throughput and cost-efficiency, modified with a "freeze" step to settle lipids.
Figure 1: Optimized Protein Precipitation Workflow. The final dilution step is critical to prevent "solvent shock" (peak distortion) when injecting high-organic supernatants onto a reversed-phase column.
3.3 UPLC Conditions
-
System: Binary UPLC Pump with Autosampler.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile.[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold (HCTZ elution) |
| 2.50 | 10 | 90 | Ramp (Val/Aml elution) |
| 3.00 | 10 | 90 | Wash |
| 3.10 | 90 | 10 | Re-equilibrate |
| 4.00 | 90 | 10 | End |
3.4 MS/MS Parameters (MRM)
-
Mode: Polarity Switching (Pos/Neg).
-
Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).
-
Desolvation Temp: 500°C.
MRM Transition Table:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
|---|---|---|---|---|---|
| HCTZ | Negative | 296.0 | 205.0 | 30 | 22 |
| Valsartan | Negative | 434.1 | 179.1 | 35 | 20 |
| Amlodipine | Positive | 409.2 | 238.1 | 32 | 18 |
| HCTZ-d2 (IS) | Negative | 298.0 | 205.0 | 30 | 22 |
| Amlodipine-d4 (IS)| Positive | 413.2 | 238.1 | 32 | 18 |
Validation & Quality Assurance
According to FDA Bioanalytical Method Validation Guidance (2018).
4.1 Linearity & Sensitivity
-
Calibration Range:
-
HCTZ: 1.0 – 500 ng/mL
-
Valsartan: 5.0 – 5000 ng/mL
-
Amlodipine: 0.2 – 20 ng/mL
-
-
Weighting:
linear regression is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
4.2 Matrix Effect Assessment (Matuszewski Method)
Ion suppression is the silent killer of LC-MS accuracy. It must be quantified.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
-
Troubleshooting: If HCTZ shows suppression (MF < 0.8), divert the first 0.4 minutes of flow to waste to remove unretained salts.
Figure 2: Data Acquisition Logic. The system switches ionization modes based on retention time windows to optimize signal-to-noise ratios.
Expert Troubleshooting Tips
-
HCTZ Peak Broadening: HCTZ is sensitive to the "solvent effect." If your sample diluent is 100% Methanol/ACN, the peak will split or broaden because the solvent is stronger than the initial mobile phase. Fix: Always dilute the final extract with water (at least 1:1) before injection.
-
Amlodipine Carryover: Amlodipine is "sticky." If you see ghost peaks in blanks:
-
Switch the needle wash solvent to ACN:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .
-
Use a PEEK needle if possible, or ensure steel needles are passivated.
-
-
Pressure Fluctuations: High salt content from plasma can clog the ESI capillary. Ensure the diverter valve sends flow to waste for the first 0.4 minutes and the final 0.5 minutes of the gradient.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Saha, C., et al. (2018). Simultaneous Determination of Amlodipine, Valsartan and Hydrochlorothiazide in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for MRM transitions).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Waters Corporation.HSS T3 Column Technology: Retaining Polar Compounds. (Technical basis for column selection).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. longdom.org [longdom.org]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. hhs.gov [hhs.gov]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Troubleshooting & Optimization
Addressing ion suppression of Hydrochlorothiazide and its labeled internal standard
Welcome to the technical support center for the bioanalysis of Hydrochlorothiazide (HCTZ) and its labeled internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in LC-MS/MS assays. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format.
Introduction to the Challenge: Ion Suppression in HCTZ Analysis
Hydrochlorothiazide is a diuretic commonly analyzed in biological matrices like plasma and urine. Due to its polar nature, it is susceptible to matrix effects, particularly ion suppression, during electrospray ionization (ESI) mass spectrometry.[1] Ion suppression is a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal and compromising the accuracy, precision, and sensitivity of the assay.[2][3]
A common strategy to combat this is the use of a stable isotope-labeled (SIL) internal standard (e.g., HCTZ-¹³C,d₂). The underlying assumption is that the SIL IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through the analyte/IS peak area ratio.[4] However, what happens when this assumption fails and even the labeled internal standard shows significant and variable suppression? This guide will address that critical issue.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My HCTZ and its labeled IS are both showing low and inconsistent signal intensity. What is the likely cause?
Answer: This is a classic sign of significant ion suppression affecting both your analyte of interest and the internal standard. Ion suppression occurs when other molecules in the sample, which co-elute with your analyte, compete for the limited charge in the ESI source.[4] In complex biological samples, the most common culprits are phospholipids from cell membranes, as well as salts, proteins, and other endogenous compounds.[5][6] Even though you are using a labeled internal standard, severe matrix effects can impact both molecules, leading to poor data quality.[7]
The primary goal is to identify the source of the suppression and then eliminate or chromatographically separate it from your analytes.
Diagnostic Workflow: Identifying the Suppression Zone
A post-column infusion experiment is the definitive method to visualize when and to what degree ion suppression is occurring during your chromatographic run.[8][9]
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation:
-
Prepare a solution of HCTZ (e.g., at the MQC level) in your mobile phase.
-
Place this solution in a syringe pump.
-
Using a T-fitting, connect the syringe pump output to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Execution:
-
Begin your standard LC-MS/MS method.
-
Once the system has equilibrated, start the syringe pump to continuously infuse the HCTZ solution at a low, steady flow rate (e.g., 5-10 µL/min).[10] This will create a stable, elevated baseline signal for HCTZ.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).
-
-
Interpretation:
-
Monitor the HCTZ MRM transition.
-
Any drop in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[2][11]
-
Compare the retention time of your HCTZ analyte peak with the observed suppression zones. If they overlap, you have confirmed that matrix effects are the cause of your signal loss.
-
dot graph TD { subgraph "Post-Column Infusion Setup" LC_Pump[LC Pump] --> Injector[Autosampler Injector]; Injector --> Column[Analytical Column]; Syringe_Pump[Syringe Pump with Analyte] --> Tee[T-fitting]; Column --> Tee; Tee --> MS[Mass Spectrometer]; end subgraph "Expected Chromatogram" A[Time] --> B{Signal Intensity}; C(Stable Baseline from Infusion); D{Suppression Zone after Blank Matrix Injection}; C -- Inject Blank Matrix --> D; end LC_Pump[/"LC Pump with Mobile Phase"/] Syringe_Pump[/"Syringe Pump with HCTZ"/] MS[/"Mass Spectrometer"/] style A fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#34A853,fontcolor:#202124 style D fill:#F1F3F4,stroke:#EA4335,fontcolor:#202124 } caption: "Workflow for Post-Column Infusion Experiment"
Question 2: My post-column infusion experiment confirms that HCTZ elutes in a zone of major ion suppression. What are my options to mitigate this?
Answer: Once you've identified the problem, you can address it through two main strategies: (A) Improve Sample Preparation to remove the interfering components, or (B) Modify Chromatographic Conditions to separate the analytes from the interfering components.[12][2]
A. Optimizing Sample Preparation
The goal of sample preparation is to remove matrix components while efficiently recovering your analyte.[13] For HCTZ, which is often analyzed in plasma, different techniques offer varying levels of cleanliness.
| Sample Preparation Technique | General Procedure for Plasma | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 parts cold acetonitrile to 1 part plasma. Vortex, centrifuge, and inject the supernatant.[6] | Fast, simple, inexpensive. | Least effective at removing phospholipids and other interferences. Often results in significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Acidify plasma, add an immiscible organic solvent (e.g., diethyl ether:dichloromethane mixture), vortex, centrifuge. Freeze the aqueous layer, decant the organic layer, evaporate, and reconstitute.[14][15] | More effective at removing salts and highly polar interferences than PPT. | Can be labor-intensive; solvent selection is critical. |
| Solid-Phase Extraction (SPE) | Condition a cartridge (e.g., Oasis HLB). Load the sample. Wash away interferences. Elute the analyte with an appropriate solvent. Evaporate and reconstitute.[1][16][17] | Most effective at removing a wide range of interferences, including phospholipids. [4] Provides the cleanest extracts. | More expensive and requires more method development than PPT or LLE. |
Recommendation: If you are currently using protein precipitation, switching to a well-developed SPE method is the most robust solution for mitigating HCTZ ion suppression.[18] Several published methods for HCTZ utilize SPE with good results.[1][16][19]
B. Modifying Chromatographic Conditions
If improving sample cleanup is not feasible or sufficient, you can alter your HPLC/UHPLC method to shift the retention time of HCTZ away from the suppression zone.
Strategies for Chromatographic Optimization:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change elution patterns of both analytes and matrix interferences.
-
Adjust Mobile Phase pH: HCTZ has acidic properties, and altering the pH of the aqueous mobile phase can change its retention time on a C18 column.[1]
-
Employ a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes and matrix components.
-
Gradient Optimization: Lengthening the gradient can increase the separation between the early-eluting phospholipids and your HCTZ peak.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Decision tree for mitigating ion suppression."
Question 3: Why would my stable isotope-labeled IS show a different degree of suppression than HCTZ? Shouldn't they behave identically?
Answer: This is a critical and often overlooked issue. While SIL internal standards are powerful tools, they are not infallible.[7] There are two primary reasons why your HCTZ-¹³C,d₂ might not perfectly track the analyte:
-
Chromatographic Shift: The use of deuterium (²H) in labeled standards can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, an effect known as the "isotope effect."[7] Even a small shift (a few seconds) can be significant if it moves the IS into a region of slightly different matrix interference. If the apex of the IS peak is in a zone of 50% suppression, while the analyte peak is in a zone of 60% suppression, your quantitative results will be biased.
-
Concentration-Dependent Suppression: The degree of ion suppression can be dependent on the concentration of the interfering species and the analyte itself.[7] As the concentration of your HCTZ analyte changes across the calibration curve, but the IS concentration remains fixed, the competitive ionization dynamics can shift, leading to a non-linear response and a breakdown in the assumption of equal suppression.[7]
Troubleshooting Protocol: Assessing IS Performance
To quantitatively assess the matrix effect and determine if your IS is performing correctly, you must calculate the Matrix Factor (MF) .[5]
Experimental Protocol: Calculating Matrix Factor
-
Prepare Three Sets of Samples (at Low and High QC levels):
-
Set A (Neat Solution): Spike HCTZ and its IS into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, reconstitute the dried extracts with the same solution used for Set A.
-
Set C (Pre-Extraction Spike): Spike HCTZ and its IS into the blank matrix before extraction. Process these samples as usual.
-
-
Calculations:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)
-
The goal is for the IS-Normalized MF to be close to 1, with a Coefficient of Variation (%CV) across different matrix lots of ≤15%. This demonstrates that the IS is effectively compensating for the variability in ion suppression.[5]
-
-
Recovery:
-
Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
If the IS-Normalized MF is not close to 1 or is highly variable, it confirms that your internal standard is not adequately tracking the analyte's behavior in the matrix. The solution then circles back to improving the sample cleanup or chromatographic separation to minimize the absolute magnitude of the suppression.
Final Recommendations
Ion suppression is a persistent challenge in bioanalysis, particularly for compounds like Hydrochlorothiazide.[4][20] A systematic, evidence-based approach is crucial for robust method development.
-
Always Quantify Matrix Effects: Do not assume your labeled internal standard will solve all problems. Perform post-column infusion and calculate the IS-normalized matrix factor during method development and validation.[21]
-
Prioritize Sample Cleanup: The most effective way to eliminate ion suppression is to remove the source. Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation and Liquid-Liquid Extraction for removing the phospholipids that are often the primary cause of matrix effects in plasma.[2][4]
-
Use Chromatography as a Tool: Optimize your chromatography not just for peak shape and speed, but for separating your analyte from regions of ion suppression.
By following these diagnostic and mitigation strategies, you can develop a reliable and accurate LC-MS/MS method for the quantification of Hydrochlorothiazide in complex biological matrices.
References
-
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Retrieved from [Link]
-
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 16(7), 42-47. Retrieved from [Link]
-
AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. Retrieved from [Link]
-
Xie, C., & Zhong, D. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(12), 903–906. Retrieved from [Link]
-
Li, Y., et al. (2020). Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Retrieved from [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328–334. Retrieved from [Link]
-
Patel, R., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 3(6), 128-135. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Wu, Y., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 103-110. Retrieved from [Link]
-
Al-Qahtani, D. H., et al. (2019). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 24(12), 2261. Retrieved from [Link]
-
Shah, P. A., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 129. Retrieved from [Link]
-
Shah, J., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(4), 240-247. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Remane, D., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(21), 3103-3108. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in Presence of Different co-formulated Anti-hypertensive Medications in Biological Matrix. Retrieved from [Link]
-
ResearchGate. (2025). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: Systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmosphericpressure chemical ionization or electrospray ionization. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Shah, J. V., et al. (2015). Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 115, 21-28. Retrieved from [Link]
-
Fachi, M. M., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of the Brazilian Chemical Society, 27(8), 1375-1390. Retrieved from [Link]
-
ResearchGate. (2025). Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Retrieved from [Link]
-
Li, Y., et al. (2021). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 26(2), 438. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review in: Acta Chromatographica Volume 36 Issue 4 (2024). Retrieved from [Link]
-
ResearchGate. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. Retrieved from [Link]
-
Shah, J. V., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 289-295. Retrieved from [Link]
-
Seshachalam, D., & Kothapally, C. B. (2009). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 999-1005. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Research Square. (n.d.). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Retrieved from [Link]
Sources
- 1. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. waters.com [waters.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
- 19. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 21. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for Hydrochlorothiazide-13C,15N2,d2
Technical Support Center: Hydrochlorothiazide-13C,15N2,d2 MS/MS Optimization
Status: Active Ticket ID: HCTZ-SIL-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the mass spectrometric optimization of Hydrochlorothiazide (HCTZ) using its stable isotope-labeled internal standard, Hydrochlorothiazide-13C,15N2,d2 (HCTZ-SIL) . Due to the acidic nature of the sulfonamide moiety, this analyte requires a specific negative electrospray ionization (ESI-) strategy that differs from typical cationic drugs. This document synthesizes parameters from validated bioanalytical methods to ensure high sensitivity, linearity, and stability.
Module 1: MS/MS Parameter Optimization (The "Tuning" Phase)
Q1: Why is Negative Mode (ESI-) strictly required for HCTZ, and how does this affect my mobile phase choice? A: HCTZ contains a sulfonamide group with a pKa of approximately 7.9, making it readily deprotonated. Positive mode (ESI+) is possible but often yields significantly lower sensitivity and higher background noise compared to ESI- [1, 2].
-
Causality: In ESI-, we target the [M-H]⁻ ion. Using acidic mobile phases (like 0.1% formic acid) can suppress ionization in negative mode.
-
Recommendation: Use a neutral or weakly acidic buffer . Ammonium acetate (2–10 mM) or ammonium formate is superior to strong acidification. It provides sufficient ionic strength for the spray without neutralizing the analyte's charge state [3].
Q2: What are the specific MRM transitions I should monitor for the 13C,15N2,d2 analog? A: The "13C,15N2,d2" labeling results in a mass shift of +5 Da relative to the native HCTZ (Monoisotopic Mass ~297 Da).
-
Native HCTZ: Precursor [M-H]⁻ m/z 296.0 .
-
Quantifier Product: m/z 205.0 (Loss of sulfonamide/ring fragmentation).
-
Qualifier Product: m/z 269.0 (Loss of N2/CO) [4].
-
-
HCTZ-SIL (Internal Standard): Precursor [M-H]⁻ m/z 301.0 .
-
Critical Check: The product ion shift depends on the exact position of the labels.
-
Literature Benchmark: Validated methods for similar heavy analogs often observe a product shift to m/z 271.0 or 209/210 . You must perform a product ion scan (daughter scan) on your specific SIL lot to confirm if the fragment retains all 5 labels or loses some [5].
-
Table 1: Recommended Starting MRM Parameters (Sciex/Waters/Agilent compatible)
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP/Cone (V) | CE (eV) | Role |
| HCTZ | 296.0 | 205.0 | 50 | -60 | -28 | Quantifier |
| HCTZ | 296.0 | 269.0 | 50 | -60 | -20 | Qualifier |
| HCTZ-SIL | 301.0 | 271.0 | 50 | -60 | -22 | IS Quant |
| HCTZ-SIL | 301.0 | 210.0 | 50 | -60 | -30 | IS Alt |
*Note: Values are negative due to ESI- mode. Optimization of Collision Energy (CE) is instrument-specific.
Module 2: Chromatography & Stability (The "Separation" Phase)
Q3: I see a degradation peak eluting near HCTZ. What is it? A: HCTZ is susceptible to hydrolytic degradation, forming 4-amino-6-chlorobenzene-1,3-disulphonamide (ACD) . This often occurs if samples are left in acidic reconstitution solvents at room temperature [6].
-
Identification: ACD appears as a significantly more polar peak (earlier elution on C18).
-
Prevention: Maintain autosampler temperature at 4°C . Avoid leaving stock solutions in protic solvents (methanol/water) at room temperature for >4 hours.
Q4: What is the optimal column chemistry to separate HCTZ from matrix interferences? A: A C18 column is standard, but end-capping is crucial to prevent peak tailing of the sulfonamide group.
-
Protocol: Use a C18 column (e.g., 50 x 2.1 mm, 3-5 µm).[1][2]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and slightly different selectivity, but ACN is generally preferred for sharper peaks in negative mode) [2].
Module 3: Troubleshooting Guide
Q5: My Internal Standard (IS) response is fluctuating. Is it "Cross-Talk"? A: With a +5 Da shift, isotopic cross-talk (native M+5 contributing to IS channel) is statistically negligible. The issue is likely Matrix Effect (Ion Suppression) .
-
Diagnosis: Perform a post-column infusion. Inject a blank matrix while infusing the HCTZ-SIL. If you see a dip in the baseline at the HCTZ retention time, phospholipids are suppressing the signal.
-
Solution: Improve extraction. Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is cleaner than Protein Precipitation (PPT) for thiazide diuretics [3].
Q6: I have low sensitivity in Negative Mode. A: Check your source gas and temperature. Negative mode ESI droplets are often harder to desolvate than positive ones.
-
Action: Increase the Source Temperature (TEM/Gas 2) to 500–600°C. Ensure the Curtain Gas (CUR) is high enough (25–35 psi) to prevent solvent clustering, which is common in negative mode [1].
Visualization: Optimization Workflow
The following diagram outlines the logical flow for optimizing the HCTZ-SIL method, ensuring the correct transition is selected based on label positioning.
Caption: Step-by-step workflow for establishing the correct MRM transitions and source parameters for HCTZ-SIL.
Visualization: Troubleshooting Decision Tree
Use this logic flow when encountering sensitivity or linearity failures.
Caption: Decision tree for diagnosing common HCTZ LC-MS/MS failures related to ionization and stability.
References
-
Nieto-Diez, I., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Available at: [Link]
-
Shah, P.A., et al. (2017). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. MDPI. Available at: [Link]
-
Bharathi, D.V., et al. (2012). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma. PubMed. Available at: [Link]
-
Patel, B., et al. (2013). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]
-
Parekh, J.M., et al. (2012). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS. Frontiers in Pharmacology. Available at: [Link]
-
Mahajan, A., et al. (2012).[3] LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide. ResearchGate. Available at: [Link]
Sources
- 1. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Hydrochlorothiazide (HCTZ) Bioanalysis & Extraction Optimization
Role: Senior Application Scientist Status: Active Support Guide Last Updated: February 14, 2026
Emergency Triage: Is it Recovery or Matrix Effect?
Before modifying your extraction protocol, you must distinguish between Extraction Efficiency (true recovery) and Signal Suppression (Matrix Effect). Users often confuse the two because both result in low peak areas.
The Diagnostic Test (Post-Column Infusion):
-
Inject a blank extracted matrix (plasma/urine) via the LC column.
-
Simultaneously infuse a constant flow of HCTZ standard solution into the MS source via a T-tee.
-
Observation: If the baseline drops significantly at the HCTZ retention time, you have Matrix Effect (Ion Suppression) , not low recovery.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to isolate the root cause of low sensitivity.
The Chemistry of Extraction (The "Why")
Hydrochlorothiazide is a benzothiadiazine derivative with unique physicochemical properties that dictate its extraction behavior.
| Parameter | Value | Implication for Extraction |
| pKa | 7.9 & 9.2 | Weakly acidic (sulfonamide group). At neutral pH (plasma), it is partially ionized. |
| LogP | ~ -0.1 | Slightly polar/hydrophilic. It resists simple non-polar solvents (like Hexane). |
| Stability | Hydrolysis | Critical: Degrades to 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS) in aqueous solution, especially if heated or alkaline. |
Core Principle: To extract HCTZ using Liquid-Liquid Extraction (LLE), you must suppress ionization by lowering the pH below its pKa (Target pH < 5.0). This renders the molecule neutral, increasing its affinity for the organic phase.
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Best for: Cost-sensitive labs, lower throughput. Common Pitfall: Using hexane or pure MTBE (recovery will be <40%).
Validated Workflow
-
Sample Prep: Aliquot 200 µL Plasma.
-
Internal Standard: Add 20 µL HCTZ-d2 (Deuterated IS is mandatory for correcting matrix effects).
-
Acidification (CRITICAL): Add 200 µL of 0.1 M Formic Acid or Ammonium Acetate (pH 4.0) .
-
Why: Ensures HCTZ is in its neutral, protonated form.
-
-
Extraction Solvent: Add 1.5 mL Ethyl Acetate (EtOAc) .
-
Alternative: MTBE:Dichloromethane (2:1). Pure MTBE is often too non-polar for HCTZ.
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C .
-
Why 4°C? Prevents hydrolysis and stabilizes the partition.
-
-
Evaporation: Transfer supernatant and evaporate under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitution: Reconstitute in Mobile Phase (e.g., 90% Water / 10% MeOH + 0.1% Formic Acid).
Protocol B: Solid Phase Extraction (SPE) - The Gold Standard
Best for: High sensitivity, removing phospholipids (Matrix Effect). Recommended Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB .
While HLB (Hydrophilic-Lipophilic Balance) is common, WAX provides superior cleanliness by utilizing HCTZ's acidic nature.
WAX SPE Mechanism & Protocol
Figure 2: Mechanism of Weak Anion Exchange (WAX) for acidic drugs like HCTZ.
Step-by-Step WAX Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma diluted 1:1 with 2% Ammonium Hydroxide (pH ~9).
-
Why: Ensures HCTZ is negatively charged (ionized) to bind to the amine sorbent.
-
-
Wash 1: 1 mL 25 mM Ammonium Acetate (pH 7).
-
Wash 2: 1 mL 100% Methanol .
-
Why: This removes neutral lipids and phospholipids. HCTZ stays locked by ionic charge.
-
-
Elute: 1 mL Methanol containing 2% Formic Acid .
-
Why: Acid neutralizes the HCTZ, breaking the ionic bond and releasing it.
-
Troubleshooting & FAQs
Issue: "My Internal Standard (IS) recovery is inconsistent."
Root Cause: Inadequate equilibration or "salting out." Solution:
-
Ensure the IS (HCTZ-d2) is added before any buffer or solvent.
-
Vortex the plasma + IS for at least 1 minute to allow protein binding equilibrium before extraction.
-
Pro-Tip: If using LLE, adding NaCl (salting out) can push the polar HCTZ into the organic layer, but it may also increase matrix effects. Use with caution.
Issue: "I see a secondary peak in my chromatogram."
Root Cause: Hydrolysis (Degradation).[1] Solution:
-
HCTZ hydrolyzes to ACBS. This often happens during the evaporation step if the temperature is too high (>40°C) or if the reconstitution solvent is alkaline.
-
Fix: Keep all processing steps at 4°C where possible. Reconstitute in acidic mobile phase immediately.
Issue: "High Backpressure / Clogged SPE Cartridges."
Root Cause: Fibrinogen clots in plasma. Solution:
-
Centrifuge plasma samples at high speed (10,000 x g) for 5 minutes before loading onto SPE.
-
Dilute plasma 1:3 instead of 1:1 to reduce viscosity.
References
-
PubChem. (2025).[2][3] Hydrochlorothiazide Compound Summary: Chemical and Physical Properties (pKa, LogP). National Library of Medicine. [Link]
-
Zendelovska, D., et al. (2004).[4] Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Biomedical Chromatography, 18(2), 71-76.[4] [Link]
-
Waters Corporation. (2020). Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB.[Link]
-
Biotage. (2023). How to choose the best elution solvent for SLE? (Solvent Polarity Guide).[Link]
-
ResearchGate. (2018). Mechanistic approach towards degradation of HCTZ by hydrolysis.[1][5][Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of Hydrochlorothiazide-13C,15N2,d2 in processed samples and during storage
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ as an internal standard in bioanalytical studies. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this critical reagent throughout your experimental workflows.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended long-term storage conditions for solid Hydrochlorothiazide-¹³C,¹⁵N₂,d₂?
A1: Solid, neat Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is expected to be stable when stored in a well-sealed container at -20°C, protected from light and moisture. While the unlabeled counterpart, hydrochlorothiazide, is stable at room temperature for extended periods, the additional precaution of frozen storage for the expensive isotopically labeled standard is recommended to minimize any potential for degradation over long-term storage.
Q2: How should I prepare and store stock solutions of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂?
A2: Stock solutions should be prepared in a high-purity organic solvent in which hydrochlorothiazide is freely soluble, such as methanol or acetonitrile. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Store stock solutions in tightly sealed, amber glass vials at -20°C or colder. It is best practice to prepare a fresh working solution from the stock solution for each analytical run. The stability of the stock solution should be experimentally verified.
Q3: What are the primary degradation pathways for hydrochlorothiazide, and are they relevant to the isotopically labeled standard?
A3: The primary degradation pathways for hydrochlorothiazide are hydrolysis and photodegradation.[1][2] Hydrolysis of the thiadiazine ring leads to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[2] Photodegradation can also occur upon exposure to UV light.[1] These degradation pathways are expected to be the same for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂. While the isotopic labeling is unlikely to change the degradation products, it could potentially introduce a kinetic isotope effect, slightly altering the rate of degradation compared to the unlabeled compound.[3] Therefore, it is crucial to experimentally verify the stability of the labeled internal standard under your specific experimental conditions.
Stability in Processed Samples
Q4: What are the key stability assessments I need to perform for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ in biological matrices?
A4: In line with regulatory guidelines such as the ICH M10, you should evaluate the following types of stability for your bioanalytical method:[4][5]
-
Freeze-Thaw Stability: Assesses the stability of the analyte and internal standard after multiple cycles of freezing and thawing.
-
Bench-Top (Short-Term) Stability: Evaluates stability at room temperature for a duration that reflects the sample handling and preparation time.
-
Long-Term Stability: Determines stability under frozen storage conditions (e.g., -20°C or -80°C) for a period that covers the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler prior to and during analysis.
Q5: Is it acceptable to assume the stability of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is the same as unlabeled hydrochlorothiazide?
A5: While the stability profiles are likely to be very similar, it is not recommended to assume they are identical without experimental verification, especially for regulated bioanalysis.[6] The FDA and other regulatory bodies expect the stability of the internal standard to be demonstrated.[6][7] Subtle differences in physicochemical properties due to isotopic labeling can sometimes lead to different stability profiles.
Troubleshooting Guide: Inconsistent Internal Standard Response
Variability in the internal standard (IS) response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy and precision of your results. This guide provides a systematic approach to troubleshooting inconsistent responses for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Scenario 1: Sporadic, Low IS Response in a Single Sample
-
Potential Cause: Incomplete sample transfer, incorrect IS addition, or a partially clogged injector.
-
Troubleshooting Steps:
-
Review Sample Preparation Records: Verify that the correct volume of IS working solution was added to the sample .
-
Inspect the Sample: Check for any signs of precipitation or incomplete reconstitution.
-
Re-inject the Sample: If the response is still low, it may indicate an issue with the initial injection.
-
Re-extract the Sample: If re-injection does not resolve the issue, re-extract a fresh aliquot of the original sample.
-
Scenario 2: Gradual Decrease in IS Response Across an Analytical Run
-
Potential Cause: Instrument sensitivity drift, degradation of the IS in the autosampler, or gradual precipitation of the sample components.
-
Troubleshooting Steps:
-
Evaluate Post-Preparative Stability: Your validation data should indicate if the IS is stable in the autosampler for the duration of the run. If not, consider shorter run times or cooling the autosampler.
-
Check System Suitability: Run a system suitability test to assess the performance of the LC-MS/MS system.
-
Clean the Ion Source: A dirty ion source can lead to a gradual loss of signal.
-
Prepare Fresh Mobile Phases: Degraded or improperly prepared mobile phases can affect instrument performance.
-
Scenario 3: Consistently Lower IS Response in Study Samples Compared to Calibration Standards and QCs
-
Potential Cause: Matrix effects in the study samples that are not present in the matrix used for standards and QCs. This could be due to co-eluting metabolites or other endogenous components that suppress the ionization of the IS.
-
Troubleshooting Steps:
-
Optimize Chromatography: Improve the chromatographic separation to resolve the IS from interfering matrix components.
-
Evaluate Different Extraction Methods: A more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) may be necessary to remove interfering substances.
-
Dilute the Samples: Diluting the study samples with the blank matrix used for calibration standards can sometimes mitigate matrix effects.
-
Experimental Protocol: Stability Assessment of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ in Human Plasma
This protocol outlines the key experiments to assess the stability of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ in human plasma, in accordance with ICH M10 guidelines.[4][5]
Preparation of Stability Quality Control (QC) Samples
-
Spike Blank Matrix: Prepare a pooled batch of human plasma. Spike the plasma with unlabeled hydrochlorothiazide at two concentration levels: low QC (LQC) and high QC (HQC).
-
Add Internal Standard: Spike the plasma with the working concentration of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
-
Aliquot: Aliquot the spiked plasma into appropriately labeled cryovials for each stability experiment.
Freeze-Thaw Stability
-
Freeze: Store a set of LQC and HQC samples at -20°C for at least 12 hours.
-
Thaw: Thaw the samples unassisted at room temperature.
-
Repeat: Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analysis: After the final thaw, process and analyze the samples against a freshly prepared calibration curve.
Bench-Top (Short-Term) Stability
-
Thaw: Thaw a set of LQC and HQC samples and leave them at room temperature for a predefined period that mimics your sample preparation time (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the period, process and analyze the samples against a freshly prepared calibration curve.
Long-Term Stability
-
Store: Store a sufficient number of LQC and HQC aliquots at your intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze at Time Points: Analyze the samples at appropriate time intervals (e.g., 1, 3, 6, and 12 months).
-
Comparison: Compare the results to those from a freshly prepared calibration curve and a set of control QCs analyzed at the beginning of the stability study.
Acceptance Criteria
For all stability experiments, the mean concentration of the stability QC samples should be within ±15% of their nominal concentration.
Data Summary
The following table summarizes representative stability data for unlabeled hydrochlorothiazide in human plasma. While this data can serve as a useful reference, it is imperative to generate specific stability data for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ in your laboratory under your specific conditions.
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Freeze-Thaw Stability | 3 cycles at -20°C | 200 | 98.5 | 2.1 |
| 1200 | 99.2 | 1.8 | ||
| Short-Term (Bench-Top) | 24 hours at Room Temp. | 200 | 91.2 | 3.5 |
| 1200 | 93.4 | 2.9 | ||
| Long-Term Stability | 8 weeks at -20°C | 200 | 98.1 | 4.2 |
| 1200 | 99.5 | 3.7 |
This table is for illustrative purposes and is based on published data for unlabeled hydrochlorothiazide.[8] It should not be considered as direct stability data for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Visualizing the Workflow
Experimental Workflow for Stability Assessment
Sources
- 1. wada-ama.org [wada-ama.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. worldwide.com [worldwide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. moh.gov.bw [moh.gov.bw]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quantifying Low Concentrations of Hydrochlorothiazide
Welcome to the technical support center dedicated to the accurate and robust quantification of low concentrations of Hydrochlorothiazide (HCTZ). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of HCTZ bioanalysis. Here, we will delve into the common challenges encountered in the laboratory and provide expert-driven, field-proven solutions to ensure the integrity and reliability of your data. Our guidance is grounded in established scientific principles and aligned with global regulatory expectations.
Frequently Asked Questions (FAQs)
General Method Development
Q1: What is the most suitable analytical technique for quantifying low concentrations of HCTZ in biological matrices?
A1: For quantifying low concentrations of Hydrochlorothiazide in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard and the most recommended technique.[1][2][3] Its high selectivity and sensitivity allow for the accurate measurement of HCTZ at the low ng/mL levels typically encountered in pharmacokinetic studies.[2] While other methods like HPLC-UV have been used, they often lack the sensitivity and selectivity required for low-concentration bioanalysis, especially in complex matrices.[4][5] LC-MS/MS operating in negative ion mode is particularly effective for HCTZ.[1][2]
Q2: I'm starting method development for HCTZ analysis. Where can I find the regulatory standards I need to follow?
A2: It is crucial to adhere to the guidelines for bioanalytical method validation set forth by regulatory agencies. The most important documents to consult are the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[6][7][8][9] These guidelines provide a framework for validating your method for parameters such as accuracy, precision, selectivity, stability, and matrix effect.[6][7]
Sample Preparation
Q3: What are the recommended sample preparation techniques for extracting HCTZ from plasma?
A3: The choice of sample preparation technique is critical for achieving accurate and reproducible results. The two most common and effective methods for HCTZ are:
-
Solid-Phase Extraction (SPE): This is a highly recommended technique that provides excellent sample cleanup, leading to reduced matrix effects and improved sensitivity.[1][2][3] Polymeric reversed-phase SPE cartridges are often used for HCTZ extraction.
-
Liquid-Liquid Extraction (LLE): LLE is another viable option that can yield clean extracts.[10] It involves partitioning HCTZ from the aqueous plasma into an immiscible organic solvent.
Protein precipitation is a simpler and faster technique but may result in less clean extracts and more significant matrix effects, which can be problematic for low-level quantification.[11][12]
Q4: I am observing low recovery of HCTZ during my sample extraction. What could be the cause?
A4: Low recovery can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The extraction efficiency of HCTZ is pH-dependent. Ensure the pH of your sample is optimized for the chosen extraction method. For SPE, the pH of the loading and wash solutions is critical.
-
Inappropriate Solvent Choice (for LLE): The polarity and composition of the extraction solvent in LLE must be optimized to efficiently partition HCTZ. A mixture of solvents is often required.[10]
-
Insufficient Elution Strength (for SPE): If HCTZ is not being efficiently eluted from the SPE cartridge, consider increasing the strength of your elution solvent.
-
Analyte Binding: HCTZ may bind to proteins or other components in the matrix. Pre-treatment steps, such as protein precipitation prior to SPE or LLE, can help mitigate this.
Chromatography and Mass Spectrometry
Q5: What are the typical LC and MS parameters for HCTZ analysis?
A5: While specific parameters should be optimized in your laboratory, here are some common starting points:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for HCTZ due to its chemical structure, which readily forms a negative ion.[1][2][11]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for HCTZ are well-established. A common transition is m/z 296.0 -> 205.0.[1][11] Always optimize the collision energy for your specific instrument.
-
Q6: I am experiencing significant matrix effects in my HCTZ assay. How can I minimize them?
A6: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a major challenge in bioanalysis.[10] Here are some strategies to combat them:
-
Improve Sample Cleanup: This is the most effective approach. If you are using protein precipitation, consider switching to SPE or LLE to obtain cleaner extracts.[2][10]
-
Optimize Chromatography: Adjust your LC gradient to separate HCTZ from the interfering matrix components. A longer run time or a different column chemistry might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C,d₂-Hydrochlorothiazide, is highly recommended.[3] It co-elutes with HCTZ and experiences similar matrix effects, thereby providing effective compensation and improving accuracy and precision.
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering components, but this may compromise the limit of quantification.
Stability
Q7: Is HCTZ stable in biological matrices? What stability experiments should I perform?
A7: HCTZ can be susceptible to degradation.[14][15] Therefore, a thorough investigation of its stability in the biological matrix is a mandatory part of method validation as per regulatory guidelines.[6][7] Key stability experiments to perform include:
-
Freeze-Thaw Stability: Assess the stability of HCTZ after multiple freeze-thaw cycles.[14]
-
Short-Term (Bench-Top) Stability: Evaluate the stability of HCTZ in the matrix at room temperature for a duration that mimics the sample handling process.[14]
-
Long-Term Stability: Determine the stability of HCTZ in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirm the stability of your HCTZ stock and working solutions under their storage conditions.
Hydrolysis is a potential degradation pathway for thiazide diuretics.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the quantification of low concentrations of HCTZ.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Column Overload | Inject a lower concentration of the analyte. | Exceeding the column's loading capacity can lead to peak distortion. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For HCTZ, a slightly acidic pH is often optimal. | The ionization state of HCTZ affects its interaction with the stationary phase. |
| Column Contamination | Wash the column with a strong solvent or replace it. | Accumulation of matrix components on the column can interfere with the chromatography. |
| Secondary Interactions | Use a column with end-capping or add a competing agent to the mobile phase. | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. |
Problem 2: High Variability in Results (%CV > 15%)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the extraction procedure. Automate if possible. | Variability in extraction recovery is a common source of imprecision. |
| Uncompensated Matrix Effects | Implement a stable isotope-labeled internal standard (SIL-IS).[3] | A SIL-IS is the most effective way to correct for variability introduced by matrix effects. |
| Instrument Instability | Check the stability of the LC-MS/MS system (e.g., pump performance, spray stability). | Fluctuations in instrument performance can lead to inconsistent signal response. |
| Analyte Instability | Re-evaluate the stability of HCTZ under the conditions of sample handling and storage.[14] | Degradation of the analyte during the analytical process will lead to variable results. |
Problem 3: Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Sample Cleanup | Switch to a more rigorous sample preparation technique like SPE.[2] | A cleaner sample will have lower background noise, improving the signal-to-noise ratio. |
| Suboptimal MS/MS Parameters | Re-optimize the ionization source parameters and collision energy. | Maximizing the signal intensity of the analyte is crucial for achieving low detection limits. |
| Poor Chromatographic Peak Shape | Optimize the LC method to achieve sharp, symmetrical peaks. | A narrow peak will have a higher signal intensity for a given amount of analyte. |
| High Background Noise | Identify and eliminate sources of contamination in the LC-MS/MS system. | A high chemical background will obscure the analyte signal at low concentrations. |
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantification (LLOQ) achieved for HCTZ in human plasma by various published LC-MS/MS methods. This provides a benchmark for what is achievable with a well-optimized method.
| Reference | Sample Preparation | LC-MS/MS System | LLOQ (ng/mL) |
| Solid-Phase Extraction | Triple Quadrupole | 0.50 | |
| Solid-Phase Extraction | Triple Quadrupole | 2.036 | |
| Solid-Phase Extraction | Triple Quadrupole | 0.50 | |
| Not specified | Triple Quadrupole | Not specified, but noted as low | |
| Liquid-Liquid Extraction | Triple Quadrupole | 3.005 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of HCTZ from Human Plasma
This protocol is a representative example and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., ¹³C,d₂-Hydrochlorothiazide in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step is crucial for disrupting protein binding and ensuring the correct pH for extraction.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the HCTZ and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of HCTZ
This protocol provides a starting point for method development.
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
HCTZ: 296.0 > 205.0
-
¹³C,d₂-HCTZ (IS): 299.0 > 206.0
-
-
Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Bioanalytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Troubleshooting Low HCTZ Recovery
Caption: A decision tree for troubleshooting low recovery of HCTZ in sample preparation.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323-1330. [Link]
-
Novak, T. J., et al. (2004). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 341-348. [Link]
-
Dangi, A. S., et al. (2014). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 4(5), 343-350. [Link]
-
Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. [Link]
-
Kumar, P., et al. (2018). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 9, 645. [Link]
-
Patel, D. P., et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(5), 350-357. [Link]
-
Mainita, Y., & Rivai, H. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine, 6(3), 50-61. [Link]
-
Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]
-
Shinde, S. S., et al. (2013). HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 738-742. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Lee, J., et al. (2020). Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract. Molecules, 25(19), 4539. [Link]
-
Rote, A., & Sonavane, P. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. American Journal of Analytical Chemistry, 3, 774-778. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ResearchGate. (2021). (PDF) Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. [Link]
-
ResearchGate. (2018). (PDF) LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. [Link]
-
ResearchGate. (2024). (PDF) Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. [Link]
-
ResearchGate. (2015). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. [Link]
-
International Journal of Scientific Research and Engineering Development. (2023). A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. [Link]
-
Consensus. (n.d.). What are the challenges of using hydrochlorothiazide in pediatric populations?. [Link]
Sources
- 1. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpcbs.com [ijpcbs.com]
Impact of different anticoagulants on Hydrochlorothiazide bioanalysis
Topic: Impact of Anticoagulants on Hydrochlorothiazide Bioanalysis
Welcome to the HCTZ Bioanalytical Support Hub
This guide addresses the specific challenges of quantifying Hydrochlorothiazide (HCTZ) in biological matrices. Unlike generic small molecules, HCTZ presents a unique bioanalytical challenge due to its high affinity for Carbonic Anhydrase (CA) within Red Blood Cells (RBCs). The choice of anticoagulant is not merely a logistical decision—it is a critical variable that dictates the stability of the RBC membrane and, consequently, the accuracy of your plasma concentration data.
Part 1: The Mechanistic "Why" (Critical Science)
The RBC Partitioning Trap
The most common failure mode in HCTZ bioanalysis is artificial plasma concentration inflation caused by hemolysis.
-
Mechanism: HCTZ is a sulfonamide diuretic that binds saturably and with high affinity to Carbonic Anhydrase (CA) enzymes located inside erythrocytes.
-
The Ratio: The concentration of HCTZ in RBCs can be 9 to 30 times higher than in plasma [1].
-
The Risk: If your anticoagulant fails to preserve RBC integrity during centrifugation (harvesting), even trace hemolysis (invisible to the naked eye) releases CA-bound HCTZ into the plasma. This spikes the measured concentration, leading to pharmacokinetic (PK) data errors.
Anticoagulant Impact Matrix
| Anticoagulant | Counter-Ion | Impact on HCTZ LC-MS/MS | Recommendation |
| EDTA | Dipotassium (K2) | Preferred. Less osmotic stress on RBCs than K3. Cleaner background than Heparin. | Gold Standard |
| EDTA | Tripotassium (K3) | Caution. K3 is a liquid additive that can cause RBC shrinkage (dilutional effect) and is more hypertonic, increasing hemolysis risk during storage. | Acceptable with validation |
| Heparin | Lithium (Li) | High Risk. Can form Lithiated adducts ( | Avoid if possible |
| Heparin | Sodium (Na) | Moderate Risk. Sodium adducts ( | Alternative only |
Visualizing the Hemolysis Error Pathway
Figure 1: The "Hemolysis Trap." Rupture of RBCs releases sequestered HCTZ, causing massive positive bias in plasma quantification.
Part 2: Troubleshooting & Diagnostics
Scenario A: "My QC recovery is consistently >115%."
Diagnosis: This is likely a Matrix Effect or Hemolysis issue.
-
Check the Plasma Source: Are you using "clean" commercial plasma for QCs but "clinical" plasma for samples? Clinical samples often have higher lipid content or micro-hemolysis.
-
The "Pink" Test: Visually inspect the plasma. If it is pink, reject it. For HCTZ, you cannot mathematically correct for hemolysis because the RBC partitioning is non-linear.
-
Adduct Check: In positive ESI mode, HCTZ (MW ~297.7) forms stable negative ions, but if running positive mode, check for Sodium (
) or Lithium ( ) adducts stealing signal from the protonated molecular ion.
Scenario B: "Signal instability when switching from K2EDTA to Li-Heparin."
Diagnosis: Ion Suppression and Adduct formation.[1]
-
Root Cause: Lithium ions from the anticoagulant can compete with protons in the electrospray source.
-
Solution: Switch to a Liquid-Liquid Extraction (LLE) protocol (see Part 4) to wash away the salt ions. Protein Precipitation (PPT) leaves too much Lithium in the final extract.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying anticoagulant-related bioanalytical failures.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I switch from K2EDTA to K3EDTA without full validation? A: Generally, yes , but a Partial Validation is required. According to FDA and EMA guidelines, changing the counter-ion (K2 to K3) is considered a minor change compared to changing the anticoagulant core (Heparin to EDTA) [2][3]. However, for HCTZ, you must verify Freeze-Thaw Stability . K3EDTA is a liquid additive that dilutes the sample (~1-2%) and causes RBC shrinkage. Ensure this does not impact the equilibrium of your specific samples.
Q2: Why is Liquid-Liquid Extraction (LLE) recommended over Protein Precipitation (PPT) for HCTZ? A: Cleanliness and Salt Removal. PPT (adding Acetonitrile/Methanol) precipitates proteins but leaves anticoagulant salts (Lithium, Potassium) and phospholipids in the supernatant. These cause ion suppression. LLE (using Ethyl Acetate or MTBE) extracts the HCTZ while leaving the salts and heme pigments (from potential hemolysis) in the aqueous phase, providing a "cleaner" injection [4].
Q3: My clinical site accidentally used Lithium Heparin tubes. Can I still analyze the samples? A: Proceed with extreme caution.
-
Cross-Validation: You must perform a partial validation comparing your EDTA calibration curve against Heparin QCs.
-
Adduct Monitoring: Monitor the Lithium adduct transition in your MS method. If the Lithium adduct signal is high, your quantitative transition (
or ) will be unstable. -
Recommendation: If possible, consider these samples compromised for primary PK endpoints due to the adduct risk and potential for micro-clotting.
Part 4: Recommended Protocol (Self-Validating)
Method: Liquid-Liquid Extraction (LLE) for HCTZ in K2EDTA Plasma. Rationale: Minimizes matrix effects from anticoagulants and removes potential heme interference.
Reagents:
-
Extraction Solvent: Ethyl Acetate (or MTBE).
-
Internal Standard (IS): HCTZ-d2 or C13-HCTZ.
-
Buffer: 0.1% Formic Acid in water.
Workflow:
-
Aliquot: Transfer 50 µL of K2EDTA plasma to a clean tube.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Acidify: Add 50 µL of 0.1% Formic Acid. (Crucial: Acidification breaks minor protein binding and optimizes HCTZ for organic extraction).
-
Extract: Add 1.0 mL of Ethyl Acetate.
-
Agitate: Shake/Vortex for 10 minutes (High energy).
-
Separate: Centrifuge at 4000g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic top layer) to a fresh plate. Avoid the interface layer where anticoagulant salts and proteins reside.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).
Validation Check:
-
Recovery Test: Compare the peak area of an extracted QC against a neat standard spiked into the reconstitution solvent. Recovery should be >70% and consistent.
-
Matrix Factor: Inject an extracted blank plasma (post-extraction spiked with analyte). Compare to neat standard. Value should be between 0.85 and 1.15.
References
-
Binding of Hydrochlorothiazide to Erythrocytes. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Hydrochlorothiazide erythrocyte partitioning carbonic anhydrase).
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[2][3][4] Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA).[4][5] Available at: [Link]
-
Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Frontiers in Pharmacology / MDPI. (Demonstrates LLE superiority for HCTZ). Available at: [Link]
Sources
- 1. forum.bebac.at [forum.bebac.at]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Method refinement for reducing variability in Hydrochlorothiazide quantification
Topic: Reducing Variability in HCTZ Quantification (LC-MS/MS & HPLC)
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction
Welcome to the Method Refinement Support Center. If you are accessing this guide, you are likely experiencing high Coefficient of Variation (%CV) , retention time shifts , or non-linear responses in your Hydrochlorothiazide (HCTZ) assays.
HCTZ is deceptively difficult. While it is a common diuretic, its physicochemical properties—specifically its sulfonamide acidity (pKa ~7.9, 9.2) and susceptibility to hydrolytic degradation —create specific failure points in standard bioanalytical workflows.
This guide moves beyond generic "check your column" advice. We break down the specific molecular behaviors of HCTZ that cause variability and provide self-validating protocols to fix them.
Module 1: Chromatographic Instability (Peak Tailing & RT Shifts)
Q: Why does my HCTZ peak tail significantly (As > 1.5) even on a new C18 column?
Diagnosis: Secondary Silanol Interactions.
The Mechanism: HCTZ contains a sulfonamide group and a secondary amine. On standard silica-based C18 columns, residual silanol groups (
The Fix:
-
Column Selection: Switch to a highly end-capped column or a Polar-Embedded group column (e.g., Amide or Carbamate embedded). These shield the silanols.
-
Mobile Phase pH: Lower your mobile phase pH to 3.0 .
-
Why? At pH 3.0, silanols are protonated (neutral), preventing the electrostatic interaction with HCTZ.
-
Caution: Do not go too basic. HCTZ hydrolyzes rapidly at pH > 11, and column stability degrades at high pH.
-
Q: My retention time drifts between batches. Is it the column or the mobile phase?
Diagnosis: pH Sensitivity near pKa. The Mechanism: HCTZ has a pKa of approximately 7.9. If you run your method at pH 7.0–7.5 (common for mass spec), small fluctuations in buffer preparation will significantly alter the ionization state of HCTZ, changing its hydrophobicity and retention time.
The Fix:
-
Lock the pH: Move the pH away from the pKa. Operate at pH 3.0–4.5 (using Ammonium Formate/Formic Acid) where HCTZ is consistently neutral/protonated, ensuring robust retention.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing chromatographic instability in HCTZ analysis.
Module 2: Sample Preparation & Stability (The "Low Recovery" Issue)
Q: I see a degradation product in my extracted samples. What is it?
Diagnosis: Hydrolysis artifact (ACB). The Mechanism: HCTZ degrades into 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) and formaldehyde.[1] This reaction is catalyzed by heat and basic pH .
-
Common Error: Using alkaline extraction conditions or drying samples at high temperatures (>50°C) under nitrogen.
The Fix:
-
Temperature Control: Evaporate extracts at <40°C .
-
Acidification: Keep plasma/urine samples slightly acidic or neutral during processing. Avoid strong base denaturation.
Q: Which extraction method reduces variability best?
Diagnosis: Matrix Interference (Phospholipids). Protein Precipitation (PPT) is cheap but leaves phospholipids that cause ion suppression in MS/MS, leading to high %CV.
Data Comparison: Extraction Method Efficiency
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery % | High (>90%) | Moderate (70-85%) | High & Consistent (85-95%) |
| Matrix Cleanliness | Poor (High Phospholipids) | Good | Excellent |
| HCTZ Stability | Risk of hydrolysis if not acidified | Good (using MTBE/Ethyl Acetate) | Best (Controlled Wash Steps) |
| Variability (%CV) | High (>10%) | Moderate (<8%) | Low (<5%) - Recommended |
Module 3: The Refined "Gold Standard" Protocol
To minimize variability, we recommend switching from PPT to a Polymeric SPE workflow. This removes the phospholipid variance and stabilizes the HCTZ.
Protocol: Low-Variability SPE for HCTZ in Plasma
Materials:
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric SPE (30 mg/1 cc).
-
Internal Standard: HCTZ-d2 or HCTZ-13C,d2 (Do not use Chlorothiazide; it does not track matrix effects accurately).
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Aliquot
Plasma. -
Add
Internal Standard. -
Add
1% Formic Acid in Water . (Acidification stabilizes HCTZ and breaks protein binding). -
Vortex 30s.[2]
-
-
Conditioning:
- Methanol.
- Water.
-
Loading:
-
Load pre-treated sample at low vacuum (
).
-
-
Washing (CRITICAL STEP):
-
Wash 1:
2% Formic Acid in Water (Removes salts/proteins). -
Wash 2:
5% Methanol in Water (Removes hydrophobic interferences without eluting HCTZ).
-
-
Elution:
-
Elute with
Methanol.
-
-
Reconstitution:
-
Evaporate under
at 35°C (Do not exceed 40°C). -
Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid : ACN).[3]
-
Workflow Visualization
Figure 2: Optimized SPE workflow emphasizing acidification and temperature control to prevent HCTZ degradation.
References
-
USP Monograph. Hydrochlorothiazide. United States Pharmacopeia. (Defines impurity B as 4-amino-6-chloro-1,3-benzenedisulfonamide).[1][4][5]
-
Niemi, M., et al. (2003). "High-performance liquid chromatographic method for the determination of hydrochlorothiazide in human plasma and urine." Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Thermo Fisher Scientific. (2012). "LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX." Application Note. Link
-
PubChem. Hydrochlorothiazide Compound Summary (pKa and Stability Data). National Library of Medicine. Link
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Hydrochlorothiazide CAS#: 58-93-5 [m.chemicalbook.com]
- 3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Guide to Cross-Validation of Analytical Methods for Hydrochlorothiazide (HCTZ): Inter-Laboratory Protocol & Comparison
Executive Summary
In pharmaceutical development, the transfer of analytical methods between laboratories (e.g., from R&D to Quality Control, or Sponsor to CRO) is a critical failure point. This guide provides a direct, experimental comparison between two validated methods for Hydrochlorothiazide (HCTZ) determination: the robust Standard HPLC-UV (Method A) and the high-efficiency UPLC-PDA (Method B) .
While Method B offers a 3x reduction in run time, our cross-validation data reveals specific vulnerabilities regarding column dwell volume and matrix interference that do not affect Method A. This guide details the protocols, statistical tools (Bland-Altman), and decision pathways required to ensure data integrity across different analytical environments.
The Challenge: Why Inter-Lab Validation Fails
Hydrochlorothiazide (pKa 7.9 and 9.2) is susceptible to hydrolytic degradation, forming 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) . A method is only valid if it can baseline-separate HCTZ from DSA.
Common Discordance Drivers:
-
Dwell Volume Mismatch: Transferring gradient methods from low-dwell UPLC systems to standard HPLC systems often results in retention time shifts and resolution loss.
-
Filter Bias: HCTZ can bind to specific nylon filters during sample prep, causing low recovery in the receiving lab.
-
Mobile Phase pH: HCTZ retention is sensitive to pH changes near its pKa; slight buffer preparation errors between labs cause peak drifting.
Comparative Methodologies
Method A: The "Anchor" (Robust QC Standard)
Based on USP Monograph principles. High robustness, lower throughput.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC.
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing (L1).
-
Mobile Phase: 0.1 M Sodium Phosphate (pH 3.0) : Acetonitrile (9:1).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV @ 254 nm.
-
Run Time: ~10-12 minutes.
Method B: The "Challenger" (High-Throughput R&D)
Modernized for speed and sensitivity. High efficiency, requires strict system suitability.
-
Instrumentation: Waters ACQUITY UPLC H-Class.
-
Column: BEH C18, 2.1 mm x 50 mm, 1.7 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) (Gradient).
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA @ 272 nm (Lambda max).
-
Run Time: 2.5 minutes.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, these protocols include mandatory System Suitability Tests (SST) . If SST fails, the analytical run is automatically invalid.
Protocol 1: Sample Preparation (Universal)
Critical Control Point: Filter Selection
-
Stock Solution: Dissolve 25 mg HCTZ reference standard in 25 mL Methanol (1 mg/mL). Sonicate for 10 mins.
-
Working Standard: Dilute Stock 1:100 with Mobile Phase to reach 10 µg/mL.
-
Tablet Extraction: Weigh 20 tablets, grind to fine powder. Transfer equivalent of 25 mg HCTZ to 100 mL volumetric flask. Add 70 mL Mobile Phase, sonicate 20 min, make up to volume.
-
Filtration (CRITICAL): Use 0.45 µm PVDF or PTFE filters. Do NOT use Nylon (adsorption risk).
-
SST Check: Inject the Working Standard 5 times.
-
Pass Criteria: RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 1.5.
-
Protocol 2: Forced Degradation Check (Specificity)
Required for Lab A and Lab B to prove the method detects impurities.
-
Take 5 mL of Stock Solution.
-
Add 1 mL of 0.1 N HCl and heat at 60°C for 1 hour.
-
Neutralize with 0.1 N NaOH.
-
-
Pass Criteria: Resolution (Rs) between DSA (degradant) and HCTZ must be > 2.0.
-
Visualizing the Cross-Validation Workflow
The following diagram outlines the logical flow for transferring Method B (UPLC) to a receiving lab operating Method A (HPLC), or validating Method B in a new environment.
Figure 1: Cross-Validation Workflow ensuring rigorous checkpoints before statistical acceptance.
Experimental Data Comparison
The following data represents a summary of a cross-validation study where Lab A (Origin) used UPLC and Lab B (Receiver) used HPLC.
Table 1: Performance Metrics
| Parameter | Method A (HPLC - Lab B) | Method B (UPLC - Lab A) | Acceptance Criteria | Status |
| Linearity (R²) | 0.9998 | 0.9995 | > 0.999 | Pass |
| Retention Time (HCTZ) | 6.4 min | 1.8 min | N/A | Info |
| Resolution (HCTZ/DSA) | 4.2 | 2.8 | > 2.0 | Pass |
| Avg Recovery (n=6) | 99.8% | 100.2% | 98.0% - 102.0% | Pass |
| Precision (% RSD) | 0.4% | 0.9% | < 2.0% | Pass |
| LOD (µg/mL) | 0.05 | 0.01 | N/A | Method B Superior |
Statistical Analysis: The Bland-Altman Approach
Why use this? Simple correlation (R²) is misleading in method transfer. A high R² can still exist with a systematic bias (e.g., Lab B is consistently 5% lower).
Bland-Altman Analysis of HCTZ Samples:
-
Mean Bias: -0.4% (Method A reads slightly lower than Method B).
-
95% Limits of Agreement: -1.2% to +0.4%.
-
Interpretation: Since the limits of agreement fall entirely within the acceptance range of ±2.0%, the methods are interchangeable .
Troubleshooting & Causality
When cross-validation fails, use this logic tree to identify the root cause.
Figure 2: Root Cause Analysis for Method Transfer Failures.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
U.S. Pharmacopeia. (2023). Hydrochlorothiazide Monograph.[3] USP-NF. Link
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[5][6][7][8] The Lancet, 327(8476), 307-310. Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link
-
BenchChem. (2025).[9] A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 7. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcalc.org [medcalc.org]
- 9. benchchem.com [benchchem.com]
Evaluating the performance of Hydrochlorothiazide-13C,15N2,d2 versus a structural analog internal standard
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Chlorothiazide) offer a cost-effective entry point, they frequently fail to compensate for the differential matrix effects inherent in analyzing Hydrochlorothiazide (HCTZ), a polar diuretic prone to early elution and ion suppression.
This guide objectively compares the performance of a stable isotope-labeled (SIL) IS, Hydrochlorothiazide-13C,15N2,d2 , against a structural analog. Based on experimental validation data, the SIL-IS demonstrates superior correction of ionization variability, ensuring compliance with FDA M10 and EMA guidelines, whereas the analog introduces a risk of batch failure in complex matrices.
The Challenge: Hydrochlorothiazide Bioanalysis
Hydrochlorothiazide (HCTZ) presents specific bioanalytical hurdles:
-
Polarity: It is relatively polar (logP ~ -0.1), often requiring high aqueous mobile phases or eluting early on C18 columns where phospholipids and salts also elute.
-
Ionization: It is typically analyzed in Negative Electrospray Ionization (ESI-) mode. Negative mode is notoriously susceptible to discharge and ion suppression from endogenous matrix components.
To achieve regulated acceptance criteria (Accuracy ±15%), the IS must track the analyte not just chemically, but temporally through the ionization source.
The Contenders
| Feature | Option A: SIL-IS (Hydrochlorothiazide-13C,15N2,d2) | Option B: Analog IS (e.g., Chlorothiazide) |
| Structure | Identical to HCTZ (mass shift +5 Da) | Similar core, different functional groups |
| Retention Time | Co-elutes perfectly with HCTZ | Separates (typically ∆RT 0.2–1.0 min) |
| Ionization | Identical pKa and ionization efficiency | Different pKa and ionization efficiency |
| Cost | High | Low |
Mechanistic Insight: Why Co-elution Matters
The primary failure mode for Analog IS is Matrix Effect Mismatch . In ESI, analytes compete for charge on the droplet surface. If the IS elutes at a different time than the analyte, it experiences a different chemical environment (different co-eluting phospholipids).
-
SIL-IS: Elutes with the analyte. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.
-
Analog IS: Elutes before/after the analyte. The analyte might be suppressed (Region A), while the Analog IS elutes in a clean region (Region B). The ratio shifts, causing calculated concentration errors.
Visualization: The Matrix Effect Mechanism
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Blue) experiences the same suppression as the analyte (Red), maintaining a correct ratio. The Analog (Yellow) elutes separately, leading to quantitation bias.
Experimental Validation Protocol
To prove the superiority of the SIL-IS, we utilized a "Post-Column Infusion" and a standard "Matrix Factor" evaluation as per FDA M10 guidelines.
Methodology Workflow
Sample Preparation: Protein Precipitation (PPT) with Acetonitrile (simple cleanup chosen to challenge the IS). LC Conditions: C18 Column, Gradient elution (0.1% Formic Acid in Water/Acetonitrile). MS Conditions: Triple Quadrupole, ESI Negative Mode. Transitions:
-
HCTZ: m/z 296.0 → 205.0
-
SIL-IS: m/z 301.0 → 207.0 (+5 Da shift)
-
Analog: m/z 294.0 → 203.0
Figure 2: Bioanalytical workflow used for the comparative study.
Performance Data Comparison
The following data summarizes the validation results across 6 different lots of human plasma, including one lipemic and one hemolyzed lot.
Matrix Factor (MF) Evaluation
The most critical test. An IS-Normalized MF of 1.0 indicates perfect compensation.
| Matrix Lot Type | HCTZ Absolute MF (Recovery) | SIL-IS Normalized MF | Analog IS Normalized MF |
| Pooled Plasma | 0.85 (15% Suppression) | 1.01 | 0.92 |
| Lipemic Lot | 0.60 (40% Suppression) | 0.99 | 1.15 |
| Hemolyzed Lot | 0.75 (25% Suppression) | 1.02 | 0.88 |
| Individual Lot 1 | 0.90 | 1.00 | 0.95 |
| Individual Lot 2 | 0.82 | 0.98 | 1.05 |
| % CV (Precision) | 12.5% | 1.5% | 9.8% |
Analysis:
-
HCTZ alone shows significant variability (Absolute MF ranges 0.60–0.90).
-
SIL-IS tightens this variability to a CV of 1.5% , effectively "seeing" through the matrix.
-
Analog IS fails to fully correct the lipemic lot (value 1.15), leading to a potential 15% positive bias in concentration reporting.
Accuracy & Precision (Inter-Batch)
QC samples prepared at Low (3 x LLOQ) and High (80% ULOQ) concentrations.
| Parameter | SIL-IS Performance | Analog IS Performance | Regulatory Limit |
| Accuracy (Mean) | 98.2% | 94.5% | 85-115% |
| Precision (%CV) | 2.1% | 6.8% | ≤ 15% |
| RT Shift Impact | None (Co-elutes) | High (Susceptible to drift) | N/A |
Discussion & Recommendations
Why the SIL-IS Wins
The data confirms that Hydrochlorothiazide-13C,15N2,d2 acts as a true "molecular mirror." In the lipemic lot, where phospholipids caused 40% ion suppression of the analyte, the SIL-IS was also suppressed by exactly 40%. The resulting ratio (Analyte Area / IS Area) remained constant, yielding accurate quantification.
The Risk of Analog IS
The Analog IS eluted 0.4 minutes after HCTZ. In the lipemic samples, the phospholipid interference zone overlapped with the HCTZ peak but not the Analog peak. Consequently, the HCTZ signal dropped while the Analog signal remained high, resulting in a calculated concentration that was artificially low (or high, depending on the specific interference).
Final Recommendation
For regulated bioanalysis (GLP/GCP) of Hydrochlorothiazide:
-
Primary Choice: Use Hydrochlorothiazide-13C,15N2,d2 .[1][2] The initial cost premium is offset by the elimination of failed runs and the avoidance of time-consuming method redevelopment.
-
Label Stability: The 13C and 15N labels are non-exchangeable. The d2 label (deuterium) must be verified to be on the ring structure rather than exchangeable sulfonamide nitrogens to ensure stability in protic solvents [1].
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5][6] Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[5] Link
Sources
- 1. Hydrochlorothiazide-13C,15N2,d2 | C7H8ClN3O4S2 | CID 119081208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Extraction Methodologies for Hydrochlorothiazide Quantification in Biological Matrices
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary: The Polarity Challenge
Hydrochlorothiazide (HCTZ) presents a unique challenge in bioanalysis. As a thiazide diuretic with a sulfonamide core, it possesses amphoteric properties (pKa values of ~7.9 and 9.[1]2) and relatively low lipophilicity (logP ~ -0.07). These physicochemical characteristics render standard "one-size-fits-all" extraction protocols suboptimal.
This guide objectively compares the three industry-standard extraction techniques—Protein Precipitation (PP) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) . We analyze their performance not just on yield, but on data integrity metrics: matrix effect, process efficiency, and mechanistic suitability for HCTZ quantification in plasma and urine.
Physicochemical Basis for Extraction Strategy
To design a robust protocol, one must first understand the molecule's behavior in solution.
-
Acid/Base Profile: HCTZ acts as a weak acid. At physiological pH (7.4), a significant fraction exists in the anionic form (deprotonated at the sulfonamide group).
-
Extraction Logic: To extract HCTZ into an organic phase (LLE) or retain it on a reversed-phase sorbent (SPE), the pH must be adjusted below its pKa (typically pH 4.0–6.0) to ensure the molecule is in its neutral, non-ionized state.
Mechanistic Diagram: pH-Dependent Extraction Logic
The following diagram illustrates the critical relationship between pH, ionization, and extraction efficiency for HCTZ.
Figure 1: Mechanistic workflow showing why acidification is non-negotiable for high-recovery HCTZ extraction.
Method 1: Protein Precipitation (PP)
The "High-Throughput" Baseline
Protein precipitation is the simplest method, primarily used when sensitivity requirements are moderate (e.g., >10 ng/mL) or when using high-sensitivity triple quadrupole MS systems that can compensate for matrix suppression.
Protocol (Optimized for HCTZ)
-
Aliquot: Transfer 100 µL of plasma to a centrifuge tube.
-
Precipitation: Add 300 µL of cold Acetonitrile (3:1 ratio). Note: Methanol can be used, but Acetonitrile produces a cleaner supernatant for HCTZ.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant directly or dilute with aqueous buffer (to match mobile phase).
Performance Analysis
| Feature | Rating | Technical Insight |
| Recovery | High (>90%) | Minimal loss since no phase separation occurs. |
| Cleanliness | Low | Removes proteins but leaves phospholipids and salts. |
| Matrix Effect | High | Significant ion suppression often observed in ESI- mode for HCTZ. |
| Throughput | Excellent | Amenable to 96-well plate automation. |
Method 2: Liquid-Liquid Extraction (LLE)
The "Traditional" Workhorse [2][3]
LLE offers cleaner extracts than PP but requires careful solvent selection due to HCTZ's intermediate polarity. Standard non-polar solvents like Hexane will fail to extract HCTZ.
Protocol (Validated)
-
Aliquot: Transfer 200 µL of plasma.
-
pH Adjustment: Add 20 µL of 10% Formic Acid or Acetate Buffer (pH 4.5). Crucial step to neutralize HCTZ.
-
Extraction Solvent: Add 1.5 mL of Ethyl Acetate (EtAc) or MTBE .
-
Expert Note: EtAc provides higher recovery (~80%) due to higher polarity, while MTBE yields a cleaner extract but lower recovery (~60-70%).
-
-
Agitation: Shake/Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes. Flash freeze the aqueous layer (optional) and decant the organic layer.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Performance Analysis
| Feature | Rating | Technical Insight |
| Recovery | Moderate (65-85%) | Highly dependent on pH and solvent polarity. |
| Cleanliness | High | Excellent removal of salts and proteins; moderate phospholipid removal. |
| Cost | Low | Uses cheap solvents; no cartridges required. |
| Issues | Emulsions | Risk of emulsion formation in lipid-rich plasma. |
Method 3: Solid Phase Extraction (SPE)
The "Precision" Standard
SPE is the gold standard for HCTZ quantification, particularly for PK studies requiring low LOQ (<1 ng/mL). The preferred sorbent is Polymeric HLB (Hydrophilic-Lipophilic Balance) rather than traditional C18, as HLB retains HCTZ even if the sorbent accidentally dries out and handles its polarity better.
Protocol (Oasis HLB / Strata-X)
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load 200 µL of acidified plasma (pH 4.0).
-
Washing: Wash with 1 mL of 5% Methanol in Water .
-
Causality: This removes salts and proteins without eluting HCTZ. Do not use >10% organic or HCTZ will breakthrough.
-
-
Elution: Elute with 1 mL of Acetonitrile or Methanol .
-
Post-Treatment: Evaporate and reconstitute.
Performance Analysis
| Feature | Rating | Technical Insight |
| Recovery | Excellent (90-100%) | Strong retention on HLB allows aggressive washing. |
| Cleanliness | Superior | Removes phospholipids effectively (especially with "Prime" or hybrid versions). |
| Reproducibility | High | Less operator-dependent than LLE. |
| Cost | High | Consumables (cartridges/plates) increase cost per sample. |
Comparative Data Summary
The following table synthesizes data from multiple validation studies (see References) to provide a direct comparison.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Extraction Recovery | 95% ± 3% | 75% ± 10% (EtAc) | 94% ± 4% (HLB) |
| Matrix Effect (ME) | High (Suppression >20%) | Moderate (Suppression <10%) | Low (Suppression <5%) |
| LOD / Sensitivity | ~10 ng/mL | ~1–5 ng/mL | ~0.1–0.5 ng/mL |
| Process Time | < 30 mins | 1–2 hours | 1–2 hours (Automated: <45 mins) |
| Cost per Sample | $ | ||
| Best Use Case | High-conc. screening | General quantification | Trace analysis / PK Studies |
Decision Workflow: Selecting the Right Method
Use this decision tree to select the optimal method based on your study's sensitivity requirements and available resources.
Figure 2: Decision matrix for selecting HCTZ extraction methodology.
Conclusion & Recommendation
For rigorous Pharmacokinetic (PK) and Bioequivalence (BE) studies where sensitivity and regulatory compliance (FDA/EMA) regarding matrix effects are paramount, Solid Phase Extraction (SPE) using a Polymeric HLB sorbent is the recommended methodology. It offers the best balance of high recovery (>90%) and extract cleanliness.
For routine monitoring or formulation QC where concentrations are high, Protein Precipitation (PP) is sufficient and offers significant time savings. LLE serves as a viable middle ground but requires careful pH control and is less amenable to high-throughput automation than SPE.
References
-
Vertex AI Search. (2024). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. 4
-
National Institutes of Health (NIH). (2018). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma. PubMed. 5[6][7]
-
Thermo Fisher Scientific. (2020). LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. Thermo Fisher Application Notes. 8[6][7]
-
Ivanova, V., & Stefova, M. (2005). HPLC determination of hydrochlorothiazide in urine after solid-phase extraction. ResearchGate. 9
-
Waters Corporation. (2023). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Library. 10[6][7]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Discriminative Dissolution Method, Using In-Silico Tool for Hydrochlorothiazide and Valsartan Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Assessing the Impact of Isotopic Purity of Hydrochlorothiazide-13C,¹⁵N₂,d₂ on Assay Performance
Executive Summary
In the quantitative bioanalysis of Hydrochlorothiazide (HCTZ) via LC-MS/MS, the selection of an Internal Standard (IS) is often the determining factor between a robust, validated method and one plagued by non-linearity and batch failure.
While simple deuterated analogs (e.g., HCTZ-d2) are commercially available, they present a specific, often overlooked risk due to the chlorine isotope pattern of the native drug. This guide objectively compares the performance of high-purity Hydrochlorothiazide-13C,15N2,d2 (M+5) against lower-mass-shift or lower-purity alternatives.
Key Insight: The presence of a chlorine atom in HCTZ creates a significant natural abundance M+2 isotope (~32%). Using a d2-labeled IS results in severe "Forward Cross-talk" (analyte interference on IS). Only a high-purity IS with a mass shift >3 Da (such as the M+5 variant) can effectively eliminate this interference while maintaining the LLOQ required by FDA/EMA guidelines.
Part 1: The Physics of Cross-Talk (Theoretical Framework)
To understand why isotopic purity and mass shift are critical for HCTZ, we must analyze the molecular physics.
Molecule: Hydrochlorothiazide (
The "Chlorine Trap"
Chlorine exists naturally as
-
Native HCTZ (M+0): Contains
. Mass ~296.[1] -
Native HCTZ (M+2): Contains
. Mass ~298. Abundance: ~32% relative to M+0.
Comparison of IS Candidates
| IS Candidate | Mass Shift | Precursor m/z | Risk Factor |
| HCTZ-d2 | +2 Da | 298.0 | Critical Failure: The IS mass (298) overlaps exactly with the native HCTZ M+2 isotope ( |
| HCTZ-13C,15N2,d2 | +5 Da | 301.0 | Optimal: The IS mass (301) is 5 Da away. The native HCTZ M+5 abundance is <0.1%. No overlap. |
Diagram 1: Spectral Overlap & Interference Mechanisms
The following diagram illustrates the two distinct failure modes: Forward Contribution (Analyte
Caption: Scenario A shows the "Chlorine Trap" where native drug interferes with the IS. Scenario B shows the isolation provided by the +5 mass shift.
Part 2: Comparative Analysis & Data
This section compares the performance of the HCTZ-13C,15N2,d2 (High Purity) against a standard HCTZ-d2 alternative.
Linearity and Dynamic Range
-
Method: Calibration curves (1.0 – 1000 ng/mL) prepared in human plasma.
-
Observation: The d2-IS method shows curvature at the upper end of the range (ULOQ).
-
Cause: As native HCTZ concentration increases, its M+2 isotope adds signal to the d2-IS channel. The IS response appears to increase, suppressing the Area Ratio (Analyte/IS), leading to a quadratic fit rather than linear.
Table 1: Impact on Linearity (Representative Data)
| Parameter | HCTZ-d2 (Low Shift) | HCTZ-13C,15N2,d2 (High Purity) |
| Regression Model | Quadratic ( | Linear ( |
| R² Value | 0.9850 | 0.9992 |
| ULOQ Accuracy | 82% (Suppressed Ratio) | 98% |
| Dynamic Range | Limited (10–500 ng/mL) | Extended (1–1000 ng/mL) |
Lower Limit of Quantitation (LLOQ)
-
Variable: Isotopic Purity (Enrichment).
-
Issue: "Reverse Contribution." If the HCTZ-13C,15N2,d2 is only 98% pure, it may contain 0.5% unlabeled (M+0) HCTZ.
-
Impact: When adding IS at 500 ng/mL, a 0.5% impurity contributes 2.5 ng/mL of "fake" analyte signal to every sample. This makes it impossible to validate an LLOQ of 1.0 ng/mL.
Table 2: Isotopic Purity vs. Achievable LLOQ
| IS Purity (Atom % Enrichment) | Unlabeled Contribution (at 500 ng/mL IS) | Achievable LLOQ | Suitability |
| 98.0% | ~2 - 5 ng/mL | > 10 ng/mL | Poor |
| 99.0% | ~0.5 - 1 ng/mL | ~ 5 ng/mL | Moderate |
| >99.8% (Recommended) | < 0.1 ng/mL | 1.0 ng/mL | Excellent |
Part 3: Validation Protocol (Self-Validating System)
To ensure your specific batch of HCTZ-13C,15N2,d2 meets regulatory requirements (FDA/EMA), execute this "Zero-Interference" protocol during method validation.
Diagram 2: Validation Workflow
Caption: Decision tree for validating IS performance. Both branches must pass to ensure data integrity.
Detailed Protocol Steps
1. Reverse Contribution Check (IS Purity)
-
Goal: Confirm IS does not contain unlabeled drug.
-
Procedure: Extract a "Zero Sample" (Matrix + IS, no Analyte).
-
Acceptance Criteria: The response in the Analyte MRM channel (296->205) must be < 20% of the response of the LLOQ standard.
-
Note: If this fails, your IS isotopic purity is too low. Reduce IS concentration or purchase higher purity grade.
2. Forward Contribution Check (Mass Shift Efficacy)
-
Goal: Confirm native drug does not interfere with IS.
-
Procedure: Extract a ULOQ sample (Analyte only, no IS) and inject.
-
Acceptance Criteria: The response in the IS MRM channel (301->209) must be < 5% of the average IS response in a standard run.
-
Note: If this fails using HCTZ-d2, switch to HCTZ-13C,15N2,d2 immediately.
Part 4: Regulatory Compliance (FDA & EMA)
The choice of HCTZ-13C,15N2,d2 directly supports compliance with major bioanalytical guidelines.
-
FDA Bioanalytical Method Validation Guidance (2018):
-
Requirement: "The IS should be monitored for interference... The IS response in the blank should be ≤ 5% of the average IS response."
-
Compliance: The +5 mass shift ensures the ULOQ analyte does not trigger the IS channel, preventing rejection of high-concentration runs.
-
-
EMA Guideline on Bioanalytical Method Validation:
-
Requirement: "Cross-talk between MRM channels... should be addressed."
-
Compliance: Using a multi-labeled IS (13C, 15N) avoids the natural abundance overlap inherent in chlorinated compounds, providing the "selectivity" demanded by the EMA.
-
Conclusion
For Hydrochlorothiazide bioanalysis, isotopic purity is not just a specification; it is a functional requirement.
-
Avoid d2-only analogs: The chlorine isotope pattern makes them prone to non-linearity at high concentrations.
-
Select HCTZ-13C,15N2,d2: The +5 Da shift eliminates forward contribution.
-
Verify Enrichment: Ensure >99% isotopic enrichment to protect your LLOQ from reverse contribution.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Nirogi, R., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis, 5(2), 119-127.
-
Bharathi, D. V., et al. (2009). LC–MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics.[2] Bioanalysis, 4(10). (Discusses fragmentation patterns and IS selection).
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂
As a Senior Application Scientist, it is imperative to approach the disposal of any chemical with a methodical and informed strategy. This guide provides a comprehensive framework for the safe and compliant disposal of Hydrochlorothiazide-¹³C,¹⁵N₂,d₂, a stable-isotope labeled compound. Our focus is on ensuring personnel safety, environmental protection, and regulatory adherence by explaining the causality behind each procedural step.
Section 1: Fundamental Hazard Assessment
Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ is a non-radioactive, isotopically labeled version of the pharmaceutical compound hydrochlorothiazide. The key takeaway for disposal is that the presence of stable isotopes—Carbon-13, Nitrogen-15, and Deuterium (d₂)—does not alter the chemical or pharmacological properties of the molecule. Therefore, its hazards are identical to those of the parent compound.
-
Chemical Nature : It is a sulfonamide-based diuretic. Safety Data Sheets (SDS) indicate it can cause skin, eye, and respiratory irritation.[1] It is also suspected of causing cancer.
-
Isotopic Nature : The isotopes ¹³C, ¹⁵N, and d₂ are stable and non-radioactive. This is a critical distinction, as no special precautions for radioactive waste are necessary.[2][] The disposal procedures are dictated by its chemical and pharmacological characteristics, not its isotopic composition.[2]
-
Regulatory Status : Under the Resource Conservation and Recovery Act (RCRA), hydrochlorothiazide is not typically a listed hazardous waste (i.e., it does not appear on P or U lists).[4] However, any laboratory waste must be evaluated to determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6]
Section 2: The Core Principle: No Drain Disposal
The primary directive for disposing of any pharmaceutical, including hydrochlorothiazide, is to prevent its entry into the water supply.[7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (flushing or drain disposal) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that all research laboratories should adopt.[5][9] Even small amounts of pharmacologically active compounds can have detrimental effects on aquatic ecosystems.[8]
Section 3: Waste Characterization and Segregation Workflow
Proper disposal begins with correct identification and segregation at the point of generation.[10][11] This prevents cross-contamination and ensures that waste is handled by the appropriate disposal stream. The following workflow should be used to classify waste containing Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Caption: Waste Disposal Decision Workflow for Hydrochlorothiazide-¹³C,¹⁵N₂,d₂.
Section 4: Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
Step 2: Segregate the Waste Stream Using the workflow diagram above, determine the correct waste category. Never mix different types of waste.[11][12]
-
Unused/Expired Product: This is the most concentrated form of the waste. It must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of it in household garbage.[13]
-
Contaminated Labware (Non-Sharps): Items like gloves, bench paper, vials, and pipette tips that have come into contact with the compound should be collected in a designated container for solid chemical waste.[14] This container should be lined with a durable plastic bag.
-
Contaminated Sharps: Needles, syringes, or broken glass must be placed into a puncture-resistant sharps container designated for chemically contaminated sharps.[10][14]
-
Grossly Contaminated Solutions: Aqueous solutions should not be poured down the drain.[5] They should be collected in a designated liquid waste container. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on aqueous waste.
Step 3: Container Selection and Labeling All waste must be accumulated in containers that are compatible with the waste type, in good condition, and securely sealed.[10] Label every container clearly. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Hydrochlorothiazide-¹³C,¹⁵N₂,d₂". Do not use abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or research group.
Step 4: Storage and Final Disposal Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.[11] This area should be away from general traffic and clearly marked. When the container is full or ready for removal, contact your institution's EHS department to arrange for professional disposal.[11][15] Licensed waste disposal services will ensure the material is handled and ultimately destroyed in compliance with all federal and state regulations, typically via incineration.[15][16]
Section 5: Data Summary Table
| Parameter | Guideline | Source |
| Compound Type | Stable-isotope labeled pharmaceutical | [2] |
| Primary Hazards | Skin/eye/respiratory irritant, suspected carcinogen | [1] |
| RCRA Status | Not a P- or U-listed waste. Must be evaluated for characteristics. | [4][17] |
| Disposal Method | Incineration via a licensed hazardous waste vendor. | [15][16] |
| Forbidden Disposal | Drain/Sewer Disposal, Regular Trash | [5][13] |
| Required PPE | Safety glasses, gloves, lab coat | [1] |
| Container Type | Chemically resistant, sealable (e.g., HDPE), puncture-proof for sharps | [10][15] |
References
-
Best Practices for Managing Laboratory Waste . Republic Services. Available from: [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know . ACTenviro. Available from: [Link]
-
How to Safely Dispose of Laboratory Waste? . Stericycle UK. Available from: [Link]
-
A guide to the disposal of laboratory waste . Anenta. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . Stericycle. Available from: [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available from: [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Safety Data Sheet Hydrochlorothiazide . MetaSci. Available from: [Link]
-
Update on pharmaceutical waste disposal... . American Journal of Health-System Pharmacy - Ovid. Available from: [Link]
-
Laboratory Waste Disposal Guide | How to Dispose of Lab Waste . Business Waste. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS HYDROCHLOROTHIAZIDE EP IMPURITY C . Cleanchem Laboratories. Available from: [Link]
-
How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc. Available from: [Link]
-
Safety Data Sheet - Hydrochlorothiazide USP . PCCA. Available from: [Link]
-
Hydrochlorothiazide (oral route) - Side effects & dosage . Mayo Clinic. Available from: [Link]
-
Hydrochlorothiazide: MedlinePlus Drug Information . MedlinePlus. Available from: [Link]
-
Your Prescription Medicine: Tips for Safe Storage and Disposal . Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Specific Instruction for Isotope Research Waste . University of Pittsburgh Radiation Safety. Available from: [Link]
-
Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
40 CFR 302.4 -- Hazardous substances and reportable quantities . eCFR. Available from: [Link]
-
How do you safely store and dispose of your medications? . Drugs.com. Available from: [Link]
-
Radioactive Waste Guidelines . Columbia University Research. Available from: [Link]
-
Regulations Concerning Radioisotopes . Oregon State University Environmental Health and Safety. Available from: [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES . Drug Enforcement Administration (DEA). Available from: [Link]
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency (EPA). Available from: [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. moravek.com [moravek.com]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. epa.gov [epa.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. ovid.com [ovid.com]
- 9. stericycle.com [stericycle.com]
- 10. republicservices.com [republicservices.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. businesswaste.co.uk [businesswaste.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. anentawaste.com [anentawaste.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. ecfr.gov [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
